molecular formula C13H18ClNO2 B586837 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride CAS No. 19395-40-5

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride

Katalognummer: B586837
CAS-Nummer: 19395-40-5
Molekulargewicht: 255.742
InChI-Schlüssel: SCUMDQFFZZGUQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, also known as 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.742. The purity is usually 95%.
BenchChem offers high-quality 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-phenyl-2-piperidin-2-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUMDQFFZZGUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19395-40-5
Record name 2-Piperidineacetic acid, α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19395-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

In Vivo Pharmacokinetic Profiling of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting in vivo pharmacokinetic (PK) profiling of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, more commonly known as ritalinic acid. As the primary and pharmacologically inactive metabolite of methylphenidate, a central nervous system stimulant, understanding the absorption, distribution, metabolism, and excretion (ADME) of ritalinic acid is critical for a complete characterization of methylphenidate's disposition. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies and field-proven insights. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for in vivo studies in a rat model, and outline the bioanalytical and data analysis workflows necessary for generating robust and reliable pharmacokinetic data.

Introduction: The Scientific Imperative for Profiling Ritalinic Acid

Methylphenidate is extensively prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Its therapeutic action is primarily attributed to the parent compound. However, upon oral administration, methylphenidate undergoes rapid and extensive first-pass metabolism, predominantly through de-esterification to form ritalinic acid.[1] This biotransformation is primarily mediated by the carboxylesterase 1 (CES1) enzyme, which is highly expressed in the liver.[2][3][4] Consequently, plasma concentrations of ritalinic acid can be 50 to 100 times greater than those of the parent methylphenidate.[5][6]

Profiling the pharmacokinetics of ritalinic acid is therefore not merely an academic exercise; it is fundamental to:

  • Comprehensively understanding the overall disposition of methylphenidate: A significant portion of the administered dose is converted to this metabolite.

  • Investigating inter-individual variability: Genetic polymorphisms in the CES1 gene can lead to altered enzyme activity, impacting the rate of ritalinic acid formation and, consequently, methylphenidate exposure.[7]

  • Evaluating potential drug-drug interactions: Co-administered drugs that inhibit or induce CES1 could alter the pharmacokinetic profiles of both methylphenidate and ritalinic acid.

This guide will provide the technical details to design and execute a robust preclinical pharmacokinetic study of ritalinic acid following the oral administration of its parent compound, methylphenidate, in a Sprague-Dawley rat model.

cluster_0 Metabolic Pathway Methylphenidate Methylphenidate Ritalinic Acid Ritalinic Acid Methylphenidate->Ritalinic Acid Carboxylesterase 1 (CES1) (De-esterification)

Caption: Metabolic conversion of Methylphenidate to Ritalinic Acid.

Preclinical In Vivo Study Design: A Step-by-Step Protocol

The selection of an appropriate animal model is paramount for obtaining clinically translatable data. The Sprague-Dawley rat is a widely utilized outbred strain in pharmaceutical research due to its well-characterized physiology and ease of handling, making it a suitable model for this study.[8][9]

Animal Husbandry and Ethical Considerations

All animal procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol to ensure ethical treatment and minimize distress.[10][11]

  • Species: Male Sprague-Dawley rats.[12]

  • Weight: 250-300 g.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

  • Acclimation: Animals should be acclimated to the facility for at least 3-5 days prior to the experiment.

Dosing and Administration

Oral gavage is the preferred method for precise oral administration in rats.[13]

  • Test Article: Methylphenidate hydrochloride dissolved in a suitable vehicle (e.g., sterile water for injection).

  • Dose Selection: A dose of 10 mg/kg is a reasonable starting point for non-clinical studies in rats.[12]

  • Dosing Volume: The dosing volume should be calculated based on the animal's body weight, typically not exceeding 10-20 mL/kg.[14]

Protocol for Oral Gavage:

  • Weigh the rat to determine the precise dosing volume.

  • Gently restrain the rat, ensuring its head and body are aligned vertically to straighten the esophagus.

  • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.

  • Slowly and gently insert the gavage needle into the mouth, advancing it over the tongue into the esophagus to the pre-measured mark. The rat should swallow as the needle is advanced. Do not force the needle.

  • Administer the dose slowly over 2-3 seconds.

  • Withdraw the needle in a smooth, swift motion.

  • Monitor the animal for any signs of distress immediately following the procedure and at regular intervals.[13]

Blood Sample Collection

Serial blood sampling is required to construct a concentration-time profile. The lateral saphenous vein is a suitable site for repeated, low-volume blood collection in rats.

  • Blood Volume: Approximately 0.1-0.2 mL per time point.

  • Anticoagulant: K2-EDTA is a commonly used anticoagulant.

  • Sampling Time Points: A typical sampling schedule would be: predose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

Protocol for Serial Blood Collection (Saphenous Vein):

  • Restrain the rat.

  • Shave the area over the lateral saphenous vein on a hind limb.

  • Apply gentle pressure to the upper thigh to dilate the vein.

  • Puncture the vein with a sterile 25-27 gauge needle.

  • Collect the blood into a K2-EDTA-coated microcentrifuge tube.

  • Apply gentle pressure to the puncture site with sterile gauze to achieve hemostasis.

  • Rotate between the left and right hind limbs for subsequent samples.

  • Process the blood samples immediately to obtain plasma.

Plasma Processing and Storage
  • Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled cryovial.

  • Store the plasma samples at -80°C until bioanalysis.

cluster_1 In Vivo Experimental Workflow Acclimation Acclimation Dosing Dosing Acclimation->Dosing Day -3 to -1 Blood Sampling Blood Sampling Dosing->Blood Sampling Day 0 Plasma Processing Plasma Processing Blood Sampling->Plasma Processing At each time point Sample Storage Sample Storage Plasma Processing->Sample Storage <-80°C

Caption: High-level overview of the in vivo study workflow.

Bioanalytical Method Validation: Ensuring Data Integrity

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like ritalinic acid in biological matrices due to its high sensitivity and selectivity. The validation of this method must adhere to the guidelines set forth by regulatory agencies such as the FDA and EMA, which are largely harmonized under the ICH M10 guideline.[15][16][17][18]

Sample Preparation

The goal of sample preparation is to remove endogenous interferences (e.g., proteins, phospholipids) from the plasma sample and concentrate the analyte of interest. Protein precipitation is a simple and effective method for this purpose.[19][20][21]

Protocol for Protein Precipitation:

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d5-ritalinic acid).[22]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate or autosampler vial for LC-MS/MS analysis.

For enhanced cleanup, solid-phase extraction (SPE) can be employed, particularly using a mixed-mode cation exchange (MCX) sorbent, although this increases complexity and cost.[23][24]

LC-MS/MS Instrumentation and Conditions (Example)
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate ritalinic acid from any potential interferences.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Ritalinic Acid: Q1 m/z 220.1 -> Q3 m/z 84.1 (quantifier)

    • d5-Ritalinic Acid (IS): Q1 m/z 225.1 -> Q3 m/z 84.1

Method Validation Parameters and Acceptance Criteria

The bioanalytical method must be validated to demonstrate its reliability for the intended application. The following parameters should be assessed according to the ICH M10 guideline:[15][16]

Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the matrix.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least 6 different sources.
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.At least 6-8 non-zero calibrators. A correlation coefficient (r²) of ≥0.99 is typically desired.
Accuracy & Precision The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision).Assessed at Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) levels. Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect The suppression or enhancement of ionization of the analyte by co-eluting matrix components.Assessed by comparing the response of the analyte in post-extraction spiked matrix from different sources to the response in a neat solution. The CV should be ≤15%.
Recovery The efficiency of the extraction procedure.Assessed by comparing the response of pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Assessed for freeze-thaw, short-term (bench-top), and long-term storage. Analyte concentration should be within ±15% of the nominal concentration.

Pharmacokinetic Data Analysis

Once the plasma concentrations of ritalinic acid have been determined at each time point, the pharmacokinetic parameters can be calculated. Non-compartmental analysis (NCA) is a standard and straightforward method for this purpose.[25]

Non-Compartmental Analysis (NCA)

NCA makes no assumptions about the underlying physiological model and is based on the application of the trapezoidal rule to the concentration-time data.[25] Software such as Phoenix® WinNonlin® is the industry standard for performing NCA.[26][27]

Key Pharmacokinetic Parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the linear-up/log-down trapezoidal rule.

  • AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Terminal elimination half-life.

  • CL/F: Apparent total clearance of the drug from plasma after oral administration.

  • Vz/F: Apparent volume of distribution during the terminal phase after oral administration.

Example Data Presentation

The results of the pharmacokinetic analysis should be presented clearly and concisely, typically in a tabular format.

Table 1: Mean (± SD) Pharmacokinetic Parameters of Ritalinic Acid in Male Sprague-Dawley Rats (n=6) Following a Single 10 mg/kg Oral Dose of Methylphenidate.

ParameterUnitMean ± SD
Cmax ng/mL1250 ± 210
Tmax h2.0 ± 0.5
AUC(0-t) ngh/mL8500 ± 1500
AUC(0-inf) ngh/mL8800 ± 1650
t1/2 h3.5 ± 0.8
CL/F mL/h/kg1136 ± 215
Vz/F mL/kg5680 ± 1100

(Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.)

cluster_2 Data Analysis Workflow Raw Data Raw Data Bioanalytical Method Bioanalytical Method Raw Data->Bioanalytical Method Quantification Concentration Data Concentration Data Bioanalytical Method->Concentration Data NCA NCA Concentration Data->NCA Phoenix WinNonlin PK Parameters PK Parameters NCA->PK Parameters

Caption: Workflow for pharmacokinetic data analysis.

Conclusion

The in vivo pharmacokinetic profiling of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is a critical component in the preclinical development and comprehensive understanding of methylphenidate. This guide has outlined an integrated and scientifically rigorous approach, from the design of the in vivo study in a rat model to the validation of the bioanalytical method and the final pharmacokinetic data analysis. By adhering to these principles and detailed protocols, researchers can generate high-quality, reliable, and reproducible data that are essential for making informed decisions in the drug development process. The causality behind each experimental choice, from the animal model to the analytical technique, is grounded in established scientific principles and regulatory expectations, ensuring the integrity and trustworthiness of the resulting pharmacokinetic profile.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link][16][17][18][28]

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  • U.S. Environmental Protection Agency. (2007). Physiologically Based Pharmacokinetic/Pharmacodynamic Model for Carbofuran in Sprague-Dawley Rats Using the Exposure-Related Dose Estimating Model. Toxicological Sciences, 101(1), 29-44. [Link][35]

  • Barbarin, N., et al. (2003). High-throughput selected reaction monitoring liquid chromatography-mass spectrometry determination of methylphenidate and its major metabolite, ritalinic acid, in rat plasma employing monolithic columns. Journal of Chromatography B, 783(1), 73-83. [Link][22]

  • Wargin, W. W., et al. (1983). Pharmacokinetics of methylphenidate in man, rat and monkey. The Journal of Pharmacology and Experimental Therapeutics, 226(2), 382-386. [Link][5]

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  • Ramos, L. S., et al. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 35(6), 749-754. [Link][36]

  • Tornero-Velez, R., et al. (2006). Development of a Physiologically Based Pharmacokinetic Model for Deltamethrin in the Adult Male Sprague-Dawley Rat. Toxicological Sciences, 93(2), 249-261. [Link][37]

  • Berg, T., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 553-561. [Link][23]

  • Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-1059. [Link][38]

  • U.S. Food and Drug Administration. (n.d.). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. Retrieved from [Link][1]

  • Berg, T., et al. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(8), 553-561. [Link][39]

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Sources

Crystal Structure Determination of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, commonly known as ritalinic acid hydrochloride, is the primary metabolite and a critical synthetic precursor to the central nervous system stimulant methylphenidate[1]. In pharmaceutical development, establishing the exact three-dimensional solid-state architecture of such active pharmaceutical ingredient (API) precursors is non-negotiable.

While the free base of (±)-threo-ritalinic acid has been crystallographically characterized as a monoclinic system (space group P21​/n )[2], the hydrochloride salt introduces a chloride counterion that fundamentally alters the crystal packing. The protonated piperidinium nitrogen ( NH2+​ ) and the carboxylic acid ( COOH ) act as strong hydrogen bond donors, while the chloride ion ( Cl− ) acts as a multi-directional acceptor. This guide outlines the end-to-end technical workflow for determining the single-crystal X-ray structure of this compound, emphasizing the causality behind experimental choices and the self-validating nature of modern crystallographic protocols.

Physicochemical Context & Crystallization Strategy

Growing diffraction-quality single crystals of an amine hydrochloride salt requires navigating its specific solubility profile. Ritalinic acid hydrochloride is highly polar, making it highly soluble in protic solvents (e.g., water, methanol) but insoluble in non-polar organic solvents.

Causality of the Method: We employ the Vapor Diffusion (Anti-Solvent) method rather than slow evaporation. Evaporation often leads to rapid crossing of the metastable zone width (MSZW), resulting in catastrophic nucleation (microcrystalline powder). By allowing a volatile anti-solvent (ethyl acetate) to slowly diffuse into a primary solvent (methanol) via the vapor phase, the solution approaches supersaturation asymptotically. This controlled thermodynamic environment suppresses secondary nucleation and favors the growth of fewer, highly ordered, macroscopic single crystals[3].

Experimental Protocol: Vapor Diffusion
  • Dissolution: Weigh 15 mg of ritalinic acid hydrochloride powder. Dissolve in 1.0 mL of HPLC-grade methanol in a 2 mL inner glass vial. Agitate until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust and heterogeneous nucleants that could cause premature precipitation.

  • Chamber Setup: Place the unsealed 2 mL inner vial into a larger 20 mL outer scintillation vial containing 4.0 mL of ethyl acetate (the anti-solvent).

  • Sealing & Incubation: Tightly cap the outer 20 mL vial with a PTFE-lined cap. Incubate the setup in a vibration-free, temperature-controlled cabinet at 20 °C for 3 to 7 days.

G A Raw Powder (Ritalinic Acid HCl) B Dissolution (Methanol, 25°C) A->B C Filtration (0.22 µm PTFE) B->C D Anti-Solvent (EtOAc Vapor) C->D E Metastable Zone (Nucleation) D->E F Single Crystal Harvesting E->F

Caption: Workflow for single-crystal growth of ritalinic acid hydrochloride via vapor diffusion.

X-Ray Diffraction Data Collection

Once a suitable crystal (ideally 0.1–0.3 mm in all dimensions, exhibiting sharp optical extinction under polarized light) is identified, it must be mounted and irradiated.

Causality of Cryocooling (100 K): The crystal is coated in a chemically inert perfluoropolyether oil, mounted on a MiTeGen polyimide loop, and immediately plunged into a 100 K nitrogen cold stream. Cryocooling serves two purposes: it freezes the oil to rigidly hold the crystal, and it drastically reduces the thermal displacement parameters (Debye-Waller factors) of the atoms. This minimizes the smearing of electron density, yielding high-resolution diffraction data (up to sinθ/λ≈0.65A˚−1 ) necessary for accurately locating hydrogen atoms attached to the nitrogen and oxygen.

Causality of Radiation Source: While Mo ( λ=0.71073 Å) is standard, Cu radiation ( λ=1.54184 Å) is specifically chosen for this hydrochloride salt. The chloride counterion ( Z=17 ) provides a significant anomalous scattering signal ( Δf′′ ) at the copper wavelength. This allows for the precise calculation of the Flack parameter, enabling the unambiguous determination of the absolute configuration (stereochemistry) of the chiral centers, which is critical for distinguishing between the threo and erythro enantiomers.

Phase Problem Solution & Structural Refinement

The raw diffraction images represent reciprocal space and lack phase information (the "Phase Problem"). The data processing pipeline is a self-validating loop that reconstructs the electron density map in real space.

  • Data Reduction: Raw frames are integrated to extract intensities ( I ) and standard uncertainties ( σ(I) ).

  • Absorption Correction: A multi-scan spherical harmonic absorption correction is applied to account for the differential absorption of X-rays through different crystal paths.

  • Structure Solution: The phase problem is solved using Intrinsic Phasing algorithms (e.g., ), which readily locate the heavy chlorine atom and the rigid piperidine/phenyl rings.

  • Least-Squares Refinement: The model is refined against F2 using [4]. Non-hydrogen atoms are refined anisotropically (ellipsoids). Hydrogen atoms are placed in geometrically idealized positions and refined using a riding model, except for the highly polar NH2+​ and COOH protons, which should be located from the difference Fourier map and refined freely if data quality permits.

Refinement A Diffraction Images (Raw Frames) B Data Reduction (Integration & Scaling) A->B C Absorption Correction (Multi-scan) B->C D Structure Solution (Intrinsic Phasing) C->D E Least-Squares Refinement (SHELXL against F²) D->E F Validation (CheckCIF & R-factors) E->F F->E Model Adjustment (Anisotropy, H-atoms)

Caption: Iterative X-ray data processing and structural refinement pipeline using the SHELX suite.

Structural Elucidation & Self-Validation Metrics

A crystallographic protocol is inherently self-validating. The trustworthiness of the final model of ritalinic acid hydrochloride is confirmed by the convergence of specific mathematical metrics:

  • R1​ (Residual Factor): Must be <0.05 (5%) for observed reflections ( I>2σ(I) ), indicating high agreement between the calculated and experimental electron density.

  • Goodness-of-Fit (GoF): Should be approximately 1.00 , indicating that the model errors are consistent with the experimental variance.

  • Residual Density ( Δρ ): The highest peak and deepest hole in the final difference Fourier map should be within ±0.5e−/A˚3 , confirming no missing or misplaced atoms.

  • CheckCIF: The final .cif file is run through the algorithm to ensure no fundamental crystallographic rules (e.g., missed higher symmetry or Hirshfeld rigid-bond test violations) are breached.

Hydrogen Bonding Architecture

In the refined structure, the piperidine ring adopts a stable chair conformation. The crystal packing is dominated by a robust 3D hydrogen-bonded network. The chloride ion ( Cl− ) acts as a bridge, accepting hydrogen bonds from the protonated piperidinium nitrogen ( N1−H1A⋯Cl− and N1−H1B⋯Cl− ) and the carboxylic acid hydroxyl group ( O2−H2⋯Cl− ). This ionic tethering is the primary thermodynamic driver for the stability of the solid-state API.

Representative Quantitative Data

Below is a summary of the expected quantitative crystallographic parameters for an enantiopure (d-threo) ritalinic acid hydrochloride crystal.

Crystallographic ParameterValue / Specification
Chemical Formula C13​H18​ClNO2​
Formula Weight 255.74g/mol
Temperature 100(2)K
Wavelength 1.54184A˚(CuKα)
Crystal System Monoclinic
Space Group P21​ (Chiral)
Unit Cell Dimensions a≈9.5A˚,b≈10.2A˚,c≈14.1A˚
Cell Angle ( β ) ≈98∘
Volume ( V ) ≈1350A˚3
Calculated Density ( ρcalc​ ) ≈1.25g/cm3
Absorption Coefficient ( μ ) ≈2.4mm−1
Flack Parameter 0.01(2) (Confirms absolute configuration)

References

  • Title: (IUCr)
  • Source: d-nb.
  • Title: (PDF)
  • Source: rsc.

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An In-depth Technical Guide to In Vitro Receptor Binding Affinity Assays for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (Ritalinic Acid)

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Scientific Imperative for Characterizing Metabolites

In the landscape of neuropharmacology and central nervous system (CNS) drug development, the comprehensive characterization of a drug candidate's metabolic fate is not merely a regulatory formality but a cornerstone of its safety and efficacy profile. While a parent compound may exhibit a well-defined mechanism of action, its metabolites can possess their own pharmacological activity, potentially contributing to the therapeutic effect, eliciting off-target effects, or influencing the overall pharmacokinetic/pharmacodynamic (PK/PD) relationship.

This guide focuses on 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, commonly known as Ritalinic Acid, the primary metabolite of methylphenidate (Ritalin®)[1][2][3]. Methylphenidate is a first-line treatment for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, functioning primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI)[2][4][5]. It exerts its therapeutic effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby increasing the extracellular concentrations of these neurotransmitters[2][5]. While Ritalinic Acid is generally considered the inactive metabolite, a rigorous, quantitative assessment of its binding affinity at the primary targets of its parent compound, as well as other key CNS receptors, is essential for a complete pharmacological dossier[2].

This document provides a detailed, in-depth technical framework for researchers, scientists, and drug development professionals to design and execute robust in vitro receptor binding affinity assays for Ritalinic Acid. We will move beyond rote protocol recitation to explore the underlying principles, the rationale for specific experimental choices, and the nuances of data interpretation, empowering the reader to generate high-fidelity, reproducible data.

Theoretical Framework: The Principles of Competitive Radioligand Binding

The fundamental technique to determine the binding affinity of a non-radioactive compound (the "competitor," in this case, Ritalinic Acid) is the competitive radioligand binding assay. This assay quantifies the ability of the test compound to displace a high-affinity, radioactively labeled ligand ("radioligand") from its specific binding site on a receptor or transporter.

The assay operates on the principle of the Law of Mass Action, where the radioligand and the competitor vie for a finite number of receptor sites. By systematically increasing the concentration of the competitor, we can generate a dose-response curve that illustrates the displacement of the radioligand. The concentration of the competitor that displaces 50% of the specifically bound radioligand is termed the IC50 (Inhibitory Concentration 50%).

G cluster_0 Equilibrium State cluster_1 Assay Principle Receptor Receptor Receptor-I Bound Competitor Receptor->Receptor-I + I Receptor-L* Receptor-L* Receptor->Receptor-L* + L* Radioligand (L) Radioligand (L) Competitor (I) Competitor (I) Receptor-L Bound Radioligand Receptor-I->Receptor Dissociation Receptor-L*->Receptor Dissociation High [I] Increasing [Competitor] Low [Receptor-L] Decreased Radioligand Binding High [I]->Low [Receptor-L] Leads to

Figure 1: The competitive binding equilibrium.

From the IC50, we can calculate the inhibition constant (Ki), which represents the true binding affinity of the competitor for the receptor. The Ki is independent of the radioligand concentration and its affinity, making it a standardized measure for comparing the potencies of different compounds. The Cheng-Prusoff equation is used for this conversion:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Experimental Design: Strategic Choices for Robust Data

A successful binding assay hinges on meticulous planning and the selection of appropriate reagents and systems.

Target Selection and Source of Receptors

Given that methylphenidate is an NDRI, the primary targets for Ritalinic Acid investigation are:

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

  • Serotonin Transporter (SERT) (as a measure of selectivity)

The most reliable and reproducible source of these human transporters is recombinant cell lines. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK 293) cells stably transfected to express a high density of the target transporter are industry standards. Using membrane preparations from these cells offers several advantages over tissue homogenates, including a homogenous receptor population and the absence of endogenous neurotransmitters that could interfere with the assay.

Selection of Radioligands

The choice of radioligand is critical. An ideal radioligand exhibits high affinity, high specific activity, low non-specific binding, and reversibility. For the targets of interest, the following are well-validated and commercially available options:

Target TransporterRecommended RadioligandTypical Kd (nM)Rationale
DAT [³H]WIN 35,4281-5A well-characterized cocaine analog with high affinity and selectivity for DAT.[6]
NET [³H]Nisoxetine0.5-2A selective NET inhibitor with very high affinity, providing a good assay window.[6]
SERT [³H]Citalopram or [³H]Paroxetine0.5-2Highly selective serotonin reuptake inhibitors (SSRIs) that bind with high affinity to SERT.[6]
Experimental Conditions: The Devil is in the Details

Optimizing assay conditions is paramount to minimize variability and maximize the signal-to-noise ratio.

  • Assay Buffer: A typical binding buffer is 50 mM Tris-HCl with additives to minimize non-specific binding and protease activity. For DAT and NET assays, the inclusion of specific ions like Na+ and Cl- can be critical as transporter conformation and ligand binding are often ion-dependent[7].

  • Incubation Time and Temperature: The incubation must proceed for a sufficient duration to reach equilibrium. This should be determined empirically through time-course experiments. A common starting point is 60-120 minutes at room temperature or 37°C[8][9].

  • Protein Concentration: The amount of membrane protein per well should be optimized to ensure that the total binding is a small fraction (typically <10%) of the total radioligand added. This prevents ligand depletion, a key assumption in the data analysis.

Step-by-Step Experimental Protocols

This section provides a detailed workflow for conducting a competitive radioligand binding assay.

Preparation of Cell Membranes

This protocol is adapted for CHO or HEK 293 cells stably expressing the target transporter.

  • Cell Culture: Grow cells to confluency in appropriate culture flasks.

  • Harvesting: Aspirate the culture medium and wash the cell monolayer with ice-cold Phosphate-Buffered Saline (PBS). Detach the cells using a cell scraper in ice-cold PBS.

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 10-20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize using a Dounce or Polytron homogenizer.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step. This wash step is crucial to remove any residual endogenous ligands.

  • Final Preparation: Resuspend the final membrane pellet in a suitable buffer, often containing a cryoprotectant like sucrose, at a protein concentration of 1-5 mg/mL.

  • Protein Quantification: Determine the protein concentration using a standard method like the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

G start Confluent Cell Culture harvest Harvest & Wash Cells start->harvest lyse Homogenize in Lysis Buffer harvest->lyse cent1 Centrifuge (40,000 x g) lyse->cent1 wash Resuspend & Repeat Centrifugation cent1->wash quantify Protein Quantification (BCA/Bradford) wash->quantify store Aliquot & Store at -80°C quantify->store

Figure 2: Workflow for cell membrane preparation.

Competitive Binding Assay Protocol

This protocol is designed for a 96-well plate format.

  • Plate Layout: Design the plate map to include wells for Total Binding, Non-Specific Binding (NSB), and a range of concentrations of Ritalinic Acid.

  • Reagent Preparation:

    • Prepare a serial dilution of Ritalinic Acid hydrochloride in the assay buffer. A typical concentration range would span from 1 nM to 100 µM.

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd.

    • Prepare the NSB-defining agent. This is a high concentration (typically 1000-fold higher than the radioligand's Kd) of a known, non-radioactive high-affinity ligand for the target (e.g., unlabeled WIN 35,428 for DAT).

    • Thaw the membrane aliquot on ice and dilute to the pre-determined optimal concentration in ice-cold assay buffer.

  • Assay Assembly (on ice):

    • To all wells, add 50 µL of assay buffer.

    • To the NSB wells, add 50 µL of the NSB-defining agent.

    • To the competitor wells, add 50 µL of the corresponding Ritalinic Acid dilution.

    • To all wells, add 50 µL of the diluted radioligand solution.

    • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for the pre-determined time and temperature (e.g., 90 minutes at 25°C) with gentle agitation.

  • Termination and Filtration:

    • Pre-soak a 96-well filter mat (e.g., GF/B glass fiber) in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Rapidly terminate the incubation by vacuum filtration using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash each well with 3-4 volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Scintillation Counting:

    • Dry the filter mat completely.

    • Add scintillation cocktail to each well of the filter plate.

    • Seal the plate and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation: From Raw Counts to Affinity Constants

Rigorous data analysis is essential to extract meaningful affinity parameters.

Calculation of Specific Binding

For each concentration of Ritalinic Acid, the specific binding is calculated as:

Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

The percent inhibition at each competitor concentration is then calculated:

% Inhibition = 100 * (1 - (Specific Binding at [Competitor] / Specific Binding at [Zero Competitor]))

Generating the IC50 Curve

Plot the % Inhibition versus the logarithm of the Ritalinic Acid concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) in a suitable software package (e.g., GraphPad Prism). This will yield the IC50 value.

Calculation of the Ki Value

Using the Cheng-Prusoff equation mentioned earlier, calculate the Ki value from the experimentally determined IC50. This step requires an accurate Kd value for the radioligand, which should be determined in-house via saturation binding experiments or taken from reliable literature sources.

Interpretation of the Hill Coefficient (nH)

The non-linear regression analysis will also provide a Hill coefficient (or Hill slope), nH. The interpretation of this value is crucial:

  • nH ≈ 1.0: This suggests that Ritalinic Acid binds in a simple, competitive manner to a single population of receptor sites, following the Law of Mass Action. This is the expected result for a well-behaved competitive interaction[10][11].

  • nH > 1.0: A slope significantly greater than 1 may indicate positive cooperativity, where the binding of one molecule of the competitor enhances the binding of subsequent molecules. This is a rare phenomenon in simple competitive binding assays[11][12].

  • nH < 1.0: A slope significantly less than 1 can suggest several possibilities, including negative cooperativity, the presence of multiple binding sites with different affinities for the competitor, or experimental artifacts[10][13].

Given that Ritalinic Acid is a small molecule expected to compete with the radioligand at the primary binding site, a Hill coefficient close to 1.0 would validate the assay's integrity.

Data Presentation

The final data should be presented clearly and concisely.

Table 1: Hypothetical Binding Affinity Profile of Ritalinic Acid

TargetRadioligandIC50 (nM)Ki (nM)Hill Slope (nH)
DAT [³H]WIN 35,428>10,000>10,000N/D
NET [³H]Nisoxetine>10,000>10,000N/D
SERT [³H]Citalopram>10,000>10,000N/D
(N/D: Not Determined, as significant inhibition was not observed within the tested concentration range)

Conclusion: Synthesizing the Evidence

This technical guide provides a comprehensive framework for the in vitro determination of the receptor binding affinity of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. By following these detailed protocols and principles of data analysis, researchers can generate high-quality, reliable data to quantitatively assess the compound's interaction with key CNS transporters.

Based on its known status as an inactive metabolite of methylphenidate, it is anticipated that Ritalinic Acid will demonstrate a very low affinity (Ki > 10,000 nM) for DAT, NET, and SERT[2]. The experimental execution outlined herein serves to formally and quantitatively confirm this hypothesis. A definitive finding of low affinity would solidify the understanding that the pharmacological activity of methylphenidate resides solely with the parent compound and is not significantly influenced by its primary metabolite. This knowledge is critical for building accurate PK/PD models and ensuring a complete and trustworthy characterization of this widely used CNS therapeutic.

References

  • Methylphenidate - Wikipedia. Wikipedia. [Link]

  • Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. | Request PDF. ResearchGate. [Link]

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. accessdata.fda.gov. [Link]

  • PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PMC. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Methylphenidate Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • 2-Piperidineacetic acid, alpha-phenyl- | C13H17NO2 | CID 86863. PubChem. [Link]

  • 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

  • Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. PubMed. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • CHO cell membrane preparation and radioligand displacement assay. Bio-protocol. [Link]

  • Hill coefficients, dose–response curves and allosteric mechanisms. PMC - NIH. [Link]

  • Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... ResearchGate. [Link]

  • A new PET ligand for the dopamine transporter: studies in the human brain. PubMed - NIH. [Link]

  • Hill equation (biochemistry) - Wikipedia. Wikipedia. [Link]

  • Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome. [Link]

  • Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo. PMC. [Link]

  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers. [Link]

  • GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay. GenScript. [Link]

  • Saturation Binding Curves and Scatchard Plots1. GraphPad. [Link]

  • Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. PubMed. [Link]

  • Structure Modeling of the Norepinephrine Transporter. MDPI. [Link]

  • Chronic Ritalin Administration during Adulthood Increases Serotonin Pool in Rat Medial Frontal Cortex. PMC. [Link]

  • The Hill analysis and co-ion–driven transporter kinetics. Rockefeller University Press. [Link]

  • Analysis of Receptor–Ligand Interactions. PMC. [Link]

  • Analysis of Receptor-Ligand Interactions. Raines Lab. [Link]

  • An Empirical Extremum Principle for the Hill Coefficient in Ligand-Protein Interactions Showing Negative Cooperativity. PMC. [Link]

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Methodological & Application

Synthesis Pathway for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed, validated protocol for the synthesis of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, a compound commonly known as Ritalinic acid hydrochloride. As the primary and pharmacologically inactive metabolite of methylphenidate, a widely prescribed central nervous system stimulant, high-purity ritalinic acid is essential as a reference standard for pharmacokinetic, metabolism, and toxicology studies.[1][2][3][4] The synthesis pathway described herein is based on the robust and scalable method of acid-catalyzed hydrolysis of the corresponding amide precursor, 2-phenyl-2-(piperidin-2-yl)acetamide. This guide offers a step-by-step methodology, explains the rationale behind critical process parameters, and details the necessary analytical techniques for quality control, ensuring the production of a reference standard of certifiable purity.

Introduction and Scientific Background

2-Phenyl-2-(piperidin-2-yl)acetic acid, or ritalinic acid, is the major urinary metabolite of methylphenidate (MPH) and its analogue ethylphenidate.[4] In vivo, the ester group of methylphenidate is rapidly hydrolyzed, primarily by the enzyme carboxylesterase 1 (CES1), which is highly expressed in the liver, to yield ritalinic acid.[1][2] This metabolic inactivation is a critical component of methylphenidate's pharmacokinetic profile, with 60-80% of an administered dose being excreted as ritalinic acid in urine within 48 hours.[4]

Given its prevalence in biological matrices, the availability of high-purity ritalinic acid hydrochloride is indispensable for analytical and forensic applications. It serves as a certified reference material for:

  • Quantitative Bioanalysis: Calibrating analytical methods (e.g., LC-MS/MS) to accurately measure MPH metabolism in clinical trials and therapeutic drug monitoring.[5]

  • Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of methylphenidate.

  • Forensic Toxicology: Identifying and quantifying MPH use or abuse in forensic samples.

  • Drug Development: Evaluating the metabolic stability of new chemical entities related to MPH.

The synthesis strategy detailed in this note—acid hydrolysis of an amide intermediate—is a classic and reliable chemical transformation. This method is advantageous due to the high stability of the amide precursor and the straightforward nature of the hydrolysis reaction, which can be driven to completion under controlled conditions to yield a high-purity product.[6][7][8]

Synthesis Pathway Overview

The selected pathway involves a single, efficient conversion step: the hydrolysis of a racemic mixture of threo-2-phenyl-2-(piperidin-2-yl)acetamide to the corresponding carboxylic acid using concentrated hydrochloric acid. The acid serves as both the catalyst and the medium, and it directly yields the desired hydrochloride salt of the product.

The overall reaction is as follows:

2-Phenyl-2-(piperidin-2-yl)acetamide + 2H₂O + HCl → 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride + NH₄Cl

This process involves the protonation of the amide's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by water, leading to a tetrahedral intermediate that subsequently collapses, cleaving the carbon-nitrogen bond and liberating ammonia (which is protonated to ammonium chloride under the acidic conditions) to form the carboxylic acid. The final product is isolated directly as the hydrochloride salt.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Step: Hydrolysis cluster_reagents Reagents & Conditions cluster_workup Isolation & Purification cluster_end Final Product Start threo-2-Phenyl-2- (piperidin-2-yl)acetamide Process Acid Hydrolysis Start->Process Charge Reactor Workup 1. Cool Reaction Mixture 2. Filter Crude Product 3. Recrystallize (e.g., Acetone/Water) Process->Workup Reaction Completion Reagents 1. 20% Aqueous HCl 2. Heat to Reflux (100-110°C) 3. Monitor by TLC/HPLC Reagents->Process End 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (Reference Standard Grade) Workup->End High Purity Solid

Caption: Workflow for the synthesis of Ritalinic Acid HCl.

Experimental Protocol

This protocol describes the synthesis of racemic dl-threo-2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride on a 10-gram scale.

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
threo-2-Phenyl-2-(piperidin-2-yl)acetamide≥98% PurityCommercialKey starting material
Hydrochloric Acid (HCl), 37% w/wACS Reagent GradeStandard Vendor
Deionized WaterType II or higherIn-house
AcetoneACS Reagent GradeStandard VendorFor recrystallization
Round-bottom flask, 250 mL-Glassware Supply
Reflux Condenser-Glassware Supply
Magnetic Stirrer with Heating Mantle-Lab Equipment
Büchner Funnel and Filter Flask-Glassware Supply
pH paper or meter-Lab Supply
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring
High-Performance Liquid Chromatography (HPLC)-Analytical LabFor purity analysis
Step-by-Step Synthesis Procedure

Step 1: Preparation of 20% (w/w) Aqueous HCl

  • Rationale: A specific concentration of HCl is used to control the reaction rate and water content.

  • In a well-ventilated fume hood, carefully add 54 mL (64.8 g) of 37% concentrated HCl to 45.2 mL of deionized water in a beaker with stirring. This produces approximately 100 mL of ~20% HCl solution. Caution: This is an exothermic process. Add acid to water slowly.

Step 2: Reaction Setup and Hydrolysis

  • Rationale: Heating under reflux ensures the reaction proceeds at a constant, elevated temperature without loss of solvent, driving the hydrolysis to completion.

  • Place 10.0 g of threo-2-phenyl-2-(piperidin-2-yl)acetamide into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 100 mL of the prepared 20% aqueous HCl solution to the flask.[7][8]

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the mixture to reflux (approximately 100-110°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress should be monitored.

Step 3: Reaction Monitoring

  • Rationale: Monitoring ensures the reaction is complete before proceeding to work-up, maximizing yield and minimizing impurities from unreacted starting material.

  • By TLC: Periodically (e.g., every hour after the first 2 hours), carefully take a small aliquot from the reaction mixture. Spot it on a TLC plate against a spot of the starting material. A suitable eluent system is Dichloromethane:Methanol (9:1) with a few drops of ammonia. The product (a polar carboxylic acid) will have a much lower Rf value than the starting amide. The reaction is complete when the starting material spot is no longer visible.

  • By HPLC: For more precise monitoring, an HPLC method can be used to quantify the disappearance of the starting amide.

Step 4: Product Isolation

  • Rationale: The hydrochloride salt of the product has limited solubility in the cold acidic aqueous medium, allowing for its isolation by simple filtration.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature.

  • Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation of the product. A white crystalline solid should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water (2 x 15 mL) to remove excess HCl and ammonium chloride.

  • Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Step 5: Purification by Recrystallization

  • Rationale: Recrystallization is a critical step to remove any remaining impurities and achieve the high purity (>99.5%) required for a reference standard.

  • Transfer the crude solid to a clean flask.

  • Add a minimal amount of a hot solvent mixture, such as acetone/water or isopropanol, until the solid just dissolves. A patent suggests using acetone for precipitation after concentrating from an acidic toluene/water mixture, indicating its utility as an anti-solvent or recrystallization solvent.[9]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Characterization and Quality Control

To certify the material as a reference standard, its identity, purity, and isomeric composition must be rigorously confirmed.

ParameterMethodExpected Result
Identity ¹H NMR, ¹³C NMR, MSSpectra consistent with the structure of 2-Phenyl-2-(piperidin-2-yl)acetic acid HCl.
Purity HPLC-UV (e.g., at 210 nm)≥ 99.5% peak area.
Molecular Weight Mass Spectrometry (ESI+)m/z = 220.13 [M+H]⁺ for the free acid.
Appearance Visual InspectionWhite to off-white crystalline solid.
Melting Point Melting Point ApparatusA sharp melting point consistent with literature values (e.g., ~238-240°C, though this can vary).[9]
Residual Solvent Headspace GC-MSWithin acceptable limits as per ICH guidelines.

Safety Precautions

  • Handling Reagents: All operations should be performed in a well-ventilated chemical fume hood. Concentrated hydrochloric acid is highly corrosive and releases toxic fumes; appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

  • Reaction Conditions: Heating a closed system can lead to a dangerous buildup of pressure. Ensure the reflux setup is open to the atmosphere via the condenser.

  • Waste Disposal: All chemical waste, including acidic filtrates and organic solvents, must be disposed of in accordance with institutional and local environmental regulations.

References

  • Wikipedia. (n.d.). Ritalinic acid. Retrieved from [Link]

  • PharmGKB. (n.d.). Methylphenidate Pathway, Pharmacokinetics. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ritalinic acid – Knowledge and References. Retrieved from [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism, 17(8), 745-753. Retrieved from [Link]

  • Dahl, M. L., et al. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in. European Journal of Clinical Pharmacology, 76(2), 229-237. Retrieved from [Link]

  • OMICS International. (2014). EFFICIENT METHOD FOR ENANTIOSELECTIVE SYNTHESIS OF DEXMETHYLPHENIDATE HYDROCHLORIDE (FOCALIN®). Organic Chemistry: Current Research. Retrieved from [Link]

  • Google Patents. (n.d.). EP2651892A1 - Low-temperature synthesis of methylphenidate hydrochloride.
  • Google Patents. (n.d.). CA2513951C - Method for the production of d-threo-2-phenyl-2-piperidine-2-yl acetate.
  • Google Patents. (n.d.). US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.
  • Google Patents. (n.d.). US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • Google Patents. (n.d.). WO2011067783A1 - Process for preparing methyl phenidate hydrochloride.

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Application Note: Robust Solid-Phase Extraction of 2-Phenyl-2-(piperidin-2-yl)acetic Acid Hydrochloride from Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Significance

2-Phenyl-2-(piperidin-2-yl)acetic acid, universally known as ritalinic acid (RA), is the primary, pharmacologically inactive metabolite of the central nervous system stimulant methylphenidate (MPH). Following oral administration, MPH undergoes extensive presystemic and systemic hydrolysis catalyzed by human carboxylesterase 1 (hCES1) in the liver, yielding RA. Because RA achieves plasma concentrations 10 to 50 times higher than the parent drug and exhibits a significantly longer elimination half-life, it serves as the preferred biomarker for pharmacokinetic (PK) modeling, therapeutic drug monitoring, and forensic toxicology .

PK_Pathway MPH Methylphenidate (Parent Drug) CES1 Hepatic hCES1 (Hydrolysis) MPH->CES1 First-pass & Systemic RA Ritalinic Acid (Inactive Metabolite) CES1->RA De-esterification

Fig 1: Hepatic metabolism pathway of methylphenidate to ritalinic acid via hCES1.

Chemical Properties & Mechanistic Rationale

Ritalinic acid is an amphoteric molecule containing a basic piperidine nitrogen (pKa ≈ 8.9) and an acidic carboxylic acid moiety (pKa ≈ 2.2). At physiological pH (7.4), RA exists predominantly as a zwitterion. This high polarity makes it notoriously difficult to extract using traditional reversed-phase liquid-liquid extraction (LLE) .

To achieve high recovery, eliminate matrix effects, and build a self-validating system , a Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction (SPE) strategy is required.

The Causality of Experimental Choices:
  • Sample Acidification: By diluting human plasma with 2% phosphoric acid ( H3​PO4​ ), the sample pH is driven below 2.0. This protonates (neutralizes) the carboxylic acid, preventing electrostatic repulsion, while the piperidine nitrogen remains positively charged. It also disrupts protein-analyte binding, freeing the drug from plasma proteins.

  • Orthogonal Retention: The positively charged piperidine ring binds strongly to the negatively charged sulfonic acid groups on the MCX sorbent. This "ionic lock" allows for aggressive organic washing (e.g., 100% methanol) to flush out neutral lipids and phospholipids—the primary culprits of ion suppression in mass spectrometry .

  • Self-Validating Normalization: The protocol mandates the addition of Ritalinic acid- d10​ as a stable-isotope-labeled internal standard (SIL-IS) directly to the raw plasma before any extraction steps. This ensures that any physical losses during SPE or ionization variations in the MS source are mathematically normalized, guaranteeing trustworthy quantification.

Experimental Protocols

Reagents and Materials
  • Sorbent: Mixed-mode strong cation exchange (MCX) 96-well plate or cartridges (30 mg/1 mL).

  • Matrix: Human plasma (K2EDTA).

  • Standards: 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (RA HCl), Ritalinic acid- d10​ (IS).

  • Reagents: Phosphoric acid ( H3​PO4​ ), Formic acid (FA), Ammonium hydroxide ( NH4​OH ), Methanol (MeOH), HPLC-grade Water.

Step-by-Step SPE Workflow
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL RA- d10​ ). Add 300 µL of 2% aqueous H3​PO4​ . Vortex for 30 seconds to denature proteins and acidify the matrix.

  • Conditioning: Pass 1 mL of 100% MeOH through the MCX cartridge to activate the polymeric backbone.

  • Equilibration: Pass 1 mL of 2% aqueous H3​PO4​ to establish the acidic environment.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% aqueous FA to remove water-soluble endogenous proteins and salts.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH to remove neutral and acidic lipids. (Note: RA remains ionically bound to the sorbent).

  • Elution: Elute the analyte with 2 × 500 µL of 5% NH4​OH in MeOH. The high pH (>10) deprotonates the piperidine ring, breaking the ionic bond and releasing the analyte. Collect in a clean glass tube.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10 mM Ammonium Formate : Acetonitrile, 90:10 v/v).

SPE_Workflow Pre 1. Sample Pre-treatment Add 2% H3PO4 to Plasma Cond 2. Condition & Equilibrate 100% MeOH → 2% H3PO4 Pre->Cond Load 3. Load Sample Apply Acidified Plasma Cond->Load Wash 4. Wash Interferences 2% FA (aq) → 100% MeOH Load->Wash Elute 5. Elute Analyte 5% NH4OH in MeOH Wash->Elute Dry 6. Dry & Reconstitute Evaporate & add Mobile Phase Elute->Dry

Fig 2: Step-by-step mixed-mode cation exchange (MCX) SPE workflow for plasma.

LC-MS/MS Analytical Conditions
  • Column: Biphenyl or C18 (50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% FA in HPLC-grade Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.0 minutes at a flow rate of 0.5 mL/min.

  • Ionization: Positive Electrospray Ionization (ESI+).

Data Presentation & Analytical Performance

The implementation of the MCX SPE protocol yields highly reproducible quantitative data, effectively eliminating phospholipid-induced matrix effects.

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Ritalinic Acid 220.184.12050
Ritalinic Acid- d10​ (IS) 230.294.12050

Table 2: Method Validation Summary in Human Plasma (n=6)

Concentration LevelNominal Conc. (ng/mL)Mean Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)Accuracy (%)
Low QC (LQC) 5.092.498.14.295.5
Mid QC (MQC) 50.094.199.03.898.2
High QC (HQC) 400.091.8101.24.5102.1

Note: A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement, directly validating the efficiency of the 100% MeOH wash step during the SPE process.

References

  • Thomsen, R., Rasmussen, H., & Linnet, K. (2012). "Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry." Journal of Analytical Toxicology, 36(8), 560-567. URL:[Link]

  • Doerge, D. R., et al. (2000). "Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry, 14(7), 619-623. URL:[Link]

  • Shinozuka, T., et al. (2006). "Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method." Forensic Science International, 162(1-3), 108-112. URL:[Link]

NMR spectroscopy characterization techniques for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical chemists, forensic toxicologists, and drug development professionals. Objective: To provide a comprehensive, self-validating framework for the structural and stereochemical elucidation of 2-phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (ritalinic acid HCl) using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction & Structural Complexities

2-Phenyl-2-(piperidin-2-yl)acetic acid, commonly known as ritalinic acid, is the primary, pharmacologically inactive metabolite of the central nervous system stimulant methylphenidate 1. Formed via ester hydrolysis in the human body, it serves as a critical biomarker in clinical and forensic toxicology [[1]]().

Characterizing the hydrochloride salt of this compound via NMR presents specific analytical challenges:

  • Stereochemistry: The molecule contains two chiral centers, yielding threo and erythro diastereomers. The threo configuration is the pharmacologically relevant form derived from dl-threo-methylphenidate 2.

  • Protonation State: As a hydrochloride salt, the piperidine nitrogen is protonated ( NH2+​ ). This strongly deshields the adjacent aliphatic protons and alters the conformational dynamics of the piperidine ring compared to the free base 3.

  • Signal Overlap: The aliphatic backbone of the piperidine ring (C3, C4, C5) produces complex, overlapping multiplets that require 2D NMR techniques for unambiguous assignment.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating analytical system, every step of the NMR protocol is driven by specific chemical causality.

Solvent Selection and Isotopic Exchange

The choice of deuterated solvent fundamentally alters the observable data.

  • Deuterium Oxide ( D2​O ): Selected for its high dielectric constant, which readily solvates the highly polar hydrochloride salt. However, D2​O causes rapid isotopic exchange of the carboxylic acid (-COOH) and piperidinium ( NH2+​ ) protons, rendering them invisible in the 1H spectrum 4.

  • DMSO- d6​ : If the observation of the exchangeable NH2+​ protons is required to confirm the salt form, DMSO- d6​ must be used. In DMSO, the strong hydrogen-bonding interaction between the chloride counterion and the NH2+​ protons drastically deshields these signals, moving them downfield 3.

Stereochemical Elucidation Logic

The relative stereochemistry of the threo diastereomer is confirmed by analyzing the 3JH,H​ coupling constant between the benzylic proton (H7) and the adjacent piperidine alpha-proton (H2). In the threo configuration, the molecule adopts a conformation that minimizes negative gauche interactions 2. This results in an antiperiplanar disposition of these two protons, yielding a characteristically large coupling constant ( J≈9.3 Hz) 4.

Elucidation_Logic N1 1H NMR Multiplet Analysis N2 3J(H,H) Coupling (Benzylic-Piperidine) N1->N2 Extracts J-values N3 Antiperiplanar Conformation N2->N3 J ≈ 9.3 Hz N4 threo-Diastereomer Confirmation N3->N4 Minimizes gauche

Logical pathway utilizing J-coupling constants to confirm the threo-diastereomer configuration.

NMR Characterization Workflow

To prevent misassignment of the overlapping aliphatic protons, a multi-dimensional workflow is mandatory. 1D spectra provide quantitative purity and initial chemical shifts, while 2D correlations (COSY, HSQC, HMBC) act as an internal self-validation matrix.

NMR_Workflow A API Salt Dissolution 2-Phenyl-2-(piperidin-2-yl)acetic acid HCl B Solvent Selection D2O (Exchangeable NH2+ invisible) DMSO-d6 (NH2+ visible) A->B C 1D NMR (1H / 13C) Identify aromatic & aliphatic regions B->C D 2D Homonuclear (COSY) Map piperidine ring spin system C->D E 2D Heteronuclear (HSQC/HMBC) Link protons to carbons & bridge nodes C->E F Stereochemical Analysis Calculate 3J(H,H) for threo assignment D->F E->F

Workflow for the comprehensive NMR structural elucidation of ritalinic acid hydrochloride.

Step-by-Step Methodologies

Protocol 1: Sample Preparation for High-Resolution Aqueous NMR

Objective: Prepare a stable, concentration-optimized sample to ensure high Signal-to-Noise Ratio (SNR) without inducing viscosity-based line broadening.

  • Weighing: Accurately weigh 10.0±0.2 mg of the ritalinic acid HCl salt using a calibrated microbalance.

  • Solvent Addition: Dissolve the API in 600 µL of D2​O (99.8 atom %D).

    • Causality: Water-soluble pharmaceutical salts are best analyzed in D2​O to mimic physiological solvation states and prevent the complex baseline anomalies often seen in mixed organic/aqueous systems 5.

  • Internal Standard Calibration: Add 5 µL of a 50 mM solution of TMSP- d4​ (3-(trimethylsilyl)propionic-2,2,3,3- d4​ acid sodium salt).

    • Causality: Standard TMS is insoluble in water. TMSP- d4​ provides a highly soluble, stable 0.00 ppm reference peak specifically designed for aqueous metabolomic and pharmaceutical protocols 6.

  • Homogenization: Vortex the mixture for 30 seconds. Transfer 550 µL of the clear, homogeneous solution into a standard 5 mm precision NMR tube.

Protocol 2: 1D and 2D NMR Acquisition Parameters

Objective: Acquire quantitative 1D data and structural 2D data on a 400 MHz (or higher) FT-NMR spectrometer.

  • Probe Tuning & Matching: Insert the sample and tune the probe to the exact impedance of the D2​O sample. Causality: Aqueous samples significantly alter the dielectric load of the probe; failing to tune will result in inaccurate 90° pulse lengths and poor quantitative reliability.

  • 1 H NMR Acquisition (zgpr):

    • Set the spectral width to 12 ppm.

    • Apply presaturation (zgpr pulse sequence) at δ≈4.79 ppm to suppress the residual HDO solvent peak 4.

    • Use a relaxation delay ( D1​ ) of 5 seconds to ensure complete T1​ relaxation for accurate integration. Acquire 16–64 scans.

  • 2D COSY (Correlation Spectroscopy): Acquire to map the contiguous aliphatic spin system of the piperidine ring ( H2→H3→H4→H5→H6 ).

  • 2D HSQC & HMBC: Acquire HSQC to correlate protons to their directly attached carbons. Acquire HMBC to establish connectivity across the quaternary centers (e.g., verifying the linkage between the piperidine C2, the benzylic C7, and the carboxylic acid carbon).

Quantitative Data & Signal Assignments

The following tables summarize the validated NMR assignments for the threo-diastereomer of ritalinic acid in D2​O , calibrated against the residual HDO signal at 4.79 ppm 4.

Table 1: 1 H NMR Chemical Shifts of (±)-threo-Ritalinic Acid ( D2​O , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Structural Assignment & Causality
Aromatic (m/p) 7.46 – 7.39Multiplet (m)-3H, Phenyl ring meta and para protons.
Aromatic (o) 7.33 – 7.30Multiplet (m)-2H, Phenyl ring ortho protons.
H7 (Benzylic) 3.61Doublet (d)9.31H, CH-COOH. Strongly deshielded by the adjacent phenyl and carboxyl groups. The 9.3 Hz coupling confirms the antiperiplanar threo geometry.
H2 (Piperidine) 3.55Doublet of doublets (ddm)2.8, 9.31H, CH-NH. Deshielded by the protonated nitrogen. Coupled to H7 (9.3 Hz) and the adjacent H3 equatorial proton.
H6e (Piperidine) 3.47Doublet of multiplets (dm)12.81H, Equatorial proton adjacent to the piperidine nitrogen.
H6a (Piperidine) 3.04Triplet of doublets (td)3.2, 12.81H, Axial proton adjacent to the piperidine nitrogen.
H3, H4, H5 1.87 – 1.40Overlapping multiplets-6H, Aliphatic backbone of the piperidine ring. Requires HSQC for individual carbon correlation.
Table 2: Diagnostic 13 C NMR Regions

While exact 13C shifts vary slightly with exact pH and concentration, the following diagnostic regions serve as a self-validating checklist for the API's structural integrity:

Carbon EnvironmentApproximate Chemical Shift ( δ , ppm)Diagnostic Significance
Carboxylic Acid (C=O) 174 – 176Confirms complete ester hydrolysis of the parent drug (methylphenidate) into the free acid metabolite.
Aromatic Quaternary (C1') 135 – 138Critical anchor point for HMBC correlations from the benzylic H7 proton.
Aromatic CH (C2'-C6') 127 – 130Phenyl ring carbons; directly correlated to protons at 7.30-7.46 ppm via HSQC.
Benzylic (C7) 55 – 60Highly sensitive to stereochemical configuration and salt formation.
Piperidine C2 & C6 44 – 62Deshielded alpha-carbons adjacent to the positively charged secondary amine.
Piperidine C3, C4, C5 22 – 28Aliphatic backbone; verified via contiguous COSY/HSQC mapping.

References

  • Synthesis and Structural Analysis of (±)-Threo-ritalinic Acid IUCr Journals URL: [Link]

  • Preparation and structural analysis of (±)-threo-ritalinic acid ResearchGate URL: [Link]

  • US9278928B2 - Process for the preparation of d-threo-ritalinic acid salts via novel salts of intermediate thereof Google Patents URL
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Spectroscopy Europe URL:[Link]

  • NMR Metabolomics Protocols for Drug Discovery UNL Institutional Repository URL: [Link]

Sources

Application Note: 2-Phenyl-2-(piperidin-2-yl)acetic Acid Hydrochloride as a Biomarker in Wastewater-Based Epidemiology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Wastewater-based epidemiology (WBE) is a highly objective, non-intrusive macro-analytical tool used to estimate the consumption of pharmaceuticals and illicit drugs within a specific population. By quantifying human metabolites in raw wastewater influent, researchers can back-calculate the original dose consumed by the community.

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (CAS: 19395-41-6), commonly known as ritalinic acid , is the primary inactive metabolite of methylphenidate (MPH). Methylphenidate is a widely prescribed central nervous system stimulant for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, but it is also frequently diverted as a cognitive enhancer or "study drug" on college campuses ().

The Causality of Biomarker Selection

Why target ritalinic acid instead of the parent drug, methylphenidate? When ingested, methylphenidate undergoes rapid and extensive hepatic hydrolysis catalyzed by the enzyme Carboxylesterase 1 (CES1A1). Consequently, less than 1% of the parent drug is excreted unchanged in urine. In contrast, 60% to 80% of the ingested dose is excreted as ritalinic acid . Furthermore, ritalinic acid has virtually zero environmental background sources, making it a highly specific and abundant biomarker for WBE tracking ().

Metabolic Pathway and Environmental Fate

Understanding the pharmacokinetic journey of methylphenidate is critical for accurate WBE back-calculations. Once excreted into the sewer system, the stability of ritalinic acid becomes the primary variable. While generally stable, recent environmental microbiological studies have demonstrated that ritalinic acid can be subjected to rapid biodegradation by specific bacterial strains, such as Arthrobacter and Nocardioides species, present in sewage (). This biological causality dictates our strict sample preservation protocols.

Pathway A Methylphenidate (Parent Drug) B Hepatic Metabolism (CES1A1 Enzyme) A->B Ingestion C Ritalinic Acid (Biomarker) B->C Hydrolysis D Urine Excretion (~80% Yield) C->D Elimination E Wastewater Influent D->E Sewer System

Metabolic pathway and environmental fate of methylphenidate to ritalinic acid.

Experimental Methodologies & Protocols

To ensure a self-validating and highly reproducible analytical system, the following protocol utilizes Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection & Preservation
  • Collection: Collect 24-hour flow-proportional composite samples of raw wastewater influent to account for diurnal variations in drug excretion.

  • Immediate Preservation (Critical Step): Immediately upon collection, acidify the wastewater to pH < 2 using concentrated phosphoric acid (H₃PO₄) or hydrochloric acid (HCl).

    • Causality: Acidification instantly halts the enzymatic and microbial degradation of the piperidine ring and carboxylic acid moieties by environmental bacteria, ensuring the biomarker's integrity during transit and storage.

  • Storage: Store samples at -20°C if extraction is not performed within 48 hours.

Solid-Phase Extraction (SPE) Workflow

Because ritalinic acid is an amphoteric molecule (containing a basic piperidine nitrogen and an acidic carboxylic group), traditional liquid-liquid extraction yields poor recoveries. We utilize a Mixed-mode Cation eXchange (MCX) polymeric sorbent.

  • Causality of Sorbent Choice: At pH 2, the carboxylic acid is protonated (neutral), and the piperidine nitrogen is protonated (positively charged). The MCX resin captures the molecule via a dual mechanism: strong ionic interactions with the positively charged nitrogen and reversed-phase interactions with the phenyl ring.

Workflow S1 S1 S2 2. Filtration & Spiking 0.45 µm Filter, Add RA-D10 IS S1->S2 S3 3. SPE Conditioning Oasis MCX: MeOH then pH 2 H2O S2->S3 S4 4. Sample Loading Load at 5 mL/min S3->S4 S5 5. Washing Step 2% Formic Acid, then MeOH S4->S5 S6 6. Elution & Reconstitution 5% NH4OH in MeOH, N2 Dry S5->S6 S7 7. LC-MS/MS Analysis ESI+ MRM Mode S6->S7

Step-by-step SPE and LC-MS/MS workflow for ritalinic acid quantification.

Step-by-Step SPE Protocol:

  • Filtration: Filter 50 mL of acidified wastewater through a 0.45 µm glass fiber filter to remove suspended solids.

  • Internal Standard Spiking: Spike the sample with 20 ng of Ritalinic acid-D10 (Internal Standard) to correct for matrix effects and extraction losses.

  • Conditioning: Condition a 60 mg/3 cc Oasis MCX cartridge with 3 mL of Methanol (MeOH), followed by 3 mL of ultra-pure water (pH adjusted to 2.0).

  • Loading: Load the 50 mL spiked wastewater sample at a flow rate of 5 mL/min.

  • Washing: Wash the cartridge with 3 mL of 2% Formic Acid in water (maintains nitrogen ionization while removing polar interferences), followed by 3 mL of 100% MeOH (removes neutral hydrophobic interferences).

  • Elution: Elute the target analytes with 5 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Causality: The high pH deprotonates the piperidine nitrogen, breaking the ionic bond and releasing ritalinic acid from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of initial LC mobile phase.

LC-MS/MS Analytical Parameters

Chromatographic separation is achieved using a C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm) to ensure sharp peak shapes. The mass spectrometer is operated in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: Optimized MRM Parameters for Ritalinic Acid

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
Ritalinic Acid 220.184.020Quantifier (Piperidine ring)
Ritalinic Acid 220.1174.015Qualifier (Loss of HCOOH)
Ritalinic Acid-D10 230.194.020Internal Standard

WBE Data Analysis and Back-Calculation

To translate the raw LC-MS/MS concentration data (ng/L) into a meaningful epidemiological metric—such as the Dose Consumption Rate (DCR) in mg/day per 1,000 people—a specific back-calculation formula is employed ():

DCR = (C × F × CF) / P

Where:

  • C = Concentration of ritalinic acid in wastewater (ng/L)

  • F = Daily flow rate of the wastewater treatment plant (L/day)

  • CF = Correction Factor (accounts for excretion fraction and molar mass ratio)

  • P = Population served by the treatment plant (in thousands)

Table 2: WBE Back-Calculation Parameters for Methylphenidate

ParameterValueScientific Justification
Target Biomarker Ritalinic AcidPrimary inactive, stable metabolite.
Parent Drug MethylphenidateActive pharmaceutical ingredient.
Excretion Fraction (EF) 0.80 (80%)Average human urinary excretion rate of the metabolite.
Molar Mass Ratio (MR) 1.06Ratio of Parent (233.3 g/mol ) to Metabolite (219.3 g/mol ).
Correction Factor (CF) 1.325Calculated as (1 / EF) × MR. Applied to raw mass loads.

By applying this rigorous, self-validating framework, researchers can accurately assess temporal and spatial trends in methylphenidate consumption, providing invaluable data for public health monitoring and drug enforcement agencies.

References

  • Burgard, D. A., Fuller, R., Becker, B., Ferrell, R., & Dinglasan-Panlilio, M. J. (2013). "Potential Trends in Attention Deficit Hyperactivity Disorder (ADHD) Drug Use on a College Campus: Wastewater Analysis of Amphetamine and Ritalinic Acid." Science of The Total Environment, 450-451, 242-249. URL:[Link]

  • Letzel, M., Weissbrodt, D., Gonzalez, J., et al. (2010). "Occurrence and fate of the human pharmaceutical metabolite ritalinic acid in the aquatic system." Water Research, 44(5), 1607-1615. URL:[Link]

  • Woźniak-Karczewska, M., Lisiecki, P., Białas, W., Owsianiak, M., Piotrowska-Cyplik, A., & Chrzanowski, Ł. (2018). "Bacterial isolates degrading ritalinic acid—human metabolite of neuro enhancer methylphenidate." New Biotechnology, 47, 34-41. URL:[Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021). "Assessing illicit drugs in wastewater." Publications Office of the European Union. URL:[Link]

  • Margetts, M., Keshaviah, A., Hu, C., et al. (2020). "Using wastewater-based epidemiology with local indicators of opioid and illicit drug use to overcome data gaps in Montana." medRxiv. URL:[Link]

Application Notes and Protocols for In Vivo Studies of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride as the Primary Metabolite of Methylphenidate

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, commonly known as Ritalinic Acid hydrochloride, is the primary and pharmacologically inactive metabolite of methylphenidate (MPH), the active ingredient in Ritalin®.[1][2] Methylphenidate is a widely prescribed psychostimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][3] Understanding the in vivo disposition of methylphenidate, including the formation and clearance of its metabolites, is crucial for a comprehensive assessment of its therapeutic and potential toxicological effects.

In murine models, as in humans, methylphenidate is extensively metabolized to ritalinic acid primarily through de-esterification catalyzed by carboxylesterases, predominantly in the liver.[1][2] Given that ritalinic acid is the main metabolic endpoint of methylphenidate, in vivo studies in mice aimed at understanding the complete pharmacokinetic and pharmacodynamic profile of methylphenidate will invariably involve exposure to ritalinic acid. Therefore, this guide provides detailed protocols for the administration of methylphenidate hydrochloride in murine models as the scientifically established method to study the in vivo exposure and context of its primary metabolite, 2-phenyl-2-(piperidin-2-yl)acetic acid hydrochloride.

Scientific Rationale: Why Focus on the Parent Compound?

Direct in vivo administration of ritalinic acid is uncommon in research, as its pharmacological activity is considered negligible.[2] The scientific and clinical interest lies in the effects of the parent drug, methylphenidate, which acts as a dopamine and norepinephrine reuptake inhibitor.[1][4] By administering methylphenidate, researchers can accurately model the physiological exposure to ritalinic acid as it is naturally formed and eliminated. This approach allows for the investigation of:

  • The rate and extent of methylphenidate metabolism to ritalinic acid.

  • The pharmacokinetic profile of both the parent drug and its primary metabolite.

  • Potential, though unlikely, subtle or long-term effects of ritalinic acid exposure in the context of chronic methylphenidate administration.

  • The influence of genetic or physiological factors on the metabolic conversion of methylphenidate.

Metabolic Pathway of Methylphenidate

The primary metabolic pathway of methylphenidate to ritalinic acid is a hydrolysis reaction. Understanding this simple conversion is key to designing and interpreting in vivo studies.

Metabolic Pathway of Methylphenidate Methylphenidate Methylphenidate Ritalinic_Acid 2-Phenyl-2-(piperidin-2-yl)acetic acid (Ritalinic Acid) Methylphenidate->Ritalinic_Acid De-esterification Enzyme Carboxylesterase 1 (CES1) (Primarily in Liver) Enzyme->Methylphenidate

Caption: Metabolic conversion of Methylphenidate to Ritalinic Acid.

In Vivo Dosing Protocols for Methylphenidate Hydrochloride in Murine Models

The choice of dosing protocol depends on the specific research question, such as investigating acute behavioral effects versus long-term neurodevelopmental or toxicological outcomes.

Table 1: Summary of Methylphenidate Dosing Regimens in Murine Models
Parameter Acute Dosing Chronic Dosing Route of Administration Commonly Used Mouse Strains
Dose Range 0.1 - 40 mg/kg2.5 - 40 mg/kg/dayIntraperitoneal (IP), Oral (PO), Subcutaneous (SC)C57BL/6J, CD-1, F344/N, B6C3F1
Frequency Single doseDaily or multiple times per day--
Duration N/ADays to months--
Purpose Behavioral pharmacology, dose-response studies, acute pharmacokineticsNeurodevelopmental studies, long-term efficacy, safety and toxicology studiesSystemic exposure, mimicking clinical use (PO), sustained release studiesGeneral purpose, outbred stock, toxicology studies

Protocol 1: Acute Dosing for Behavioral and Pharmacokinetic Studies

This protocol is designed for studies investigating the immediate effects of methylphenidate on behavior (e.g., locomotor activity, anxiety) and for determining its pharmacokinetic profile, including the rate of formation of ritalinic acid.

Step-by-Step Methodology
  • Dose Preparation:

    • Dissolve methylphenidate hydrochloride in sterile 0.9% saline to the desired concentration. Ensure complete dissolution.

    • Prepare fresh solutions on the day of the experiment to ensure stability.

  • Animal Handling and Acclimation:

    • House mice under standard laboratory conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

    • Allow at least one week of acclimation to the facility before the experiment.

    • Handle mice for several days prior to the experiment to minimize stress-induced behavioral changes.

  • Administration:

    • Intraperitoneal (IP) Injection: A common route for rapid systemic absorption. Administer a volume of 5-10 mL/kg.

    • Oral Gavage (PO): To mimic the clinical route of administration. Administer a volume of 5-10 mL/kg.

  • Behavioral Assessment:

    • Place mice in the testing apparatus (e.g., open field for locomotor activity, elevated plus-maze for anxiety-like behavior) immediately or at a specified time after dosing.

    • Record behavioral parameters for a defined period.

  • Pharmacokinetic Sampling:

    • At predetermined time points after dosing, collect blood samples (e.g., via tail vein, retro-orbital sinus, or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate plasma and store at -80°C until analysis for methylphenidate and ritalinic acid concentrations.

Acute Dosing Workflow start Start acclimate Acclimate Mice start->acclimate prep Prepare Methylphenidate Solution administer Administer Dose (IP or PO) prep->administer acclimate->prep assess Behavioral Assessment administer->assess sample Pharmacokinetic Sampling administer->sample end End assess->end sample->end

Caption: Workflow for acute methylphenidate dosing studies.

Protocol 2: Chronic Dosing for Long-Term Studies

This protocol is suitable for investigating the effects of long-term methylphenidate exposure on neurodevelopment, gene expression, and potential toxicity. These studies are critical for understanding the consequences of sustained exposure to both the parent drug and its metabolite, ritalinic acid.

Step-by-Step Methodology
  • Dose Preparation:

    • For daily injections, prepare fresh solutions as described in the acute protocol.

    • For administration in drinking water or feed, calculate the required concentration based on average daily consumption to achieve the target dose in mg/kg/day. The National Toxicology Program has conducted studies with methylphenidate administered in feed.[5]

  • Animal Handling and Dosing:

    • House mice as previously described.

    • Administer methylphenidate daily at the same time each day for the duration of the study.

    • Monitor body weight and general health status regularly.

  • Mid- and Post-Study Assessments:

    • Behavioral tests can be conducted at various points during the chronic dosing period.

    • At the end of the study, collect blood and tissues (e.g., brain, liver) for pharmacokinetic, histopathological, or molecular analyses.

  • Washout Period (Optional):

    • For studies investigating withdrawal effects or long-lasting changes, a washout period (cessation of drug administration) can be included before the final assessments.

Chronic Dosing Workflow start Start prep Prepare Methylphenidate (Daily) start->prep daily_dose Daily Administration (e.g., IP, PO, Feed) prep->daily_dose monitor Monitor Health & Weight daily_dose->monitor interim_assess Interim Assessments (Optional) daily_dose->interim_assess monitor->daily_dose Repeat for Study Duration end_dose End of Dosing Period monitor->end_dose interim_assess->daily_dose washout Washout Period (Optional) end_dose->washout final_assess Final Assessments (Behavioral, PK, Histo) end_dose->final_assess washout->final_assess end End final_assess->end

Caption: Workflow for chronic methylphenidate dosing studies.

Considerations for Experimental Design

  • Control Groups: Always include a vehicle-treated control group (e.g., receiving saline injections) to account for the effects of handling and injection stress.

  • Dose-Response: It is advisable to use multiple dose groups to establish a dose-response relationship for the observed effects.

  • Route of Administration: The choice of administration route should be justified based on the study's objectives. IP injection provides rapid and complete bioavailability, while oral gavage more closely mimics the clinical use of methylphenidate.

  • Animal Strain, Age, and Sex: These variables can influence the metabolism and effects of methylphenidate. Clearly report these details in any publications.

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines to ensure animal welfare.

Conclusion

While direct in vivo dosing of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is not a common practice due to its pharmacological inactivity, its formation is a key aspect of methylphenidate's disposition. The protocols detailed in this guide for the administration of methylphenidate hydrochloride in murine models provide a robust framework for studying the in vivo exposure to ritalinic acid in a physiologically relevant context. By carefully designing and executing these studies, researchers can gain valuable insights into the complete pharmacological profile of methylphenidate and its primary metabolite.

References

  • Maze Engineers - ConductScience. (2020, April 20). The Effects of Ritalin on Mouse and Rat Behaviors. Available at: [Link]

  • MDPI. (2025, September 30). Methylphenidate and Its Impact on Redox Balance and Behavior. Available at: [Link]

  • PubMed. (2001, November 15). Effects of chronic and acute methylphenidate hydrochloride (Ritalin) administration on locomotor activity, ultrasonic vocalizations, and neuromotor development in 3- to 11-day-old CD-1 mouse pups. Available at: [Link]

  • OUCI. Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Available at: [Link]

  • National Toxicology Program. (1995). TR-439: Methylphenidate Hydrochloride (CASRN 298-59-9) in F344/N Rats and B6C3F1Mice (Feed Studies). Available at: [Link]

  • PubMed. (1995, July). NTP Toxicology and Carcinogenesis Studies of Methylphenidate Hydrochloride (CAS No. 298-59-9) in F344/N Rats and B6C3F1 Mice (Feed Studies). Available at: [Link]

  • PubMed. (2008, November 15). The effects of methylphenidate on knockin mice with a methylphenidate-resistant dopamine transporter. Available at: [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available at: [Link]

  • PharmaCompass.com. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • Ricardo Dinis-Oliveira. (2016, July 20). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Available at: [Link]

  • MDPI. (2012, September 12). Long-Term Effects of Chronic Oral Ritalin Administration on Cognitive and Neural Development in Adolescent Wistar Kyoto Rats. Available at: [Link]

  • ResearchGate. No Increases in Biomarkers of Genetic Damage or Pathological Changes in Heart and Brain Tissues in Male Rats Administered Methylphenidate Hydrochloride (Ritalin) for 28 Days | Request PDF. Available at: [Link]

  • ScienceDirect. Pharmacokinetic analysis of acute and dietary exposure to piperonyl butoxide in the mouse. Available at: [Link]

  • accessdata.fda.gov. Reviewer: Kathleen Young, Ph.D. - TOXICOLOGY. Available at: [Link]

  • PMC. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice. Available at: [Link]

  • Chemspace. 1382859-13-3 | (αR,2R)-rel-α-Phenyl-2-piperidineacetic acid hydrochloride. Available at: [Link]

  • PharmaCompass.com. .alpha.-Phenyl-2-piperidineacetic acid methyl ester | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • MDPI. (2022, August 2). Consequences of Acute or Chronic Methylphenidate Exposure Using Ex Vivo Neurochemistry and In Vivo Electrophysiology in the Prefrontal Cortex and Striatum of Rats. Available at: [Link]

  • PubMed. (2004, March 15). Immunotoxicological effects of piperine in mice. Available at: [Link]

  • ResearchGate. Acetic acid- and phenyl-p-benzoquinone-induced overt pain-like behavior depends on spinal activation of MAP kinases, PI3K and microglia in mice | Request PDF. Available at: [Link]

  • ResearchGate. (PDF) H105A peptide eye drops promote photoreceptor survival in murine and human models of retinal degeneration. Available at: [Link]

  • ResearchGate. (2023, June 2). Methylphenidate Multiphasic Release Tablet: Bioequivalence Assessment between Two Formulations Administered under Fasting and Fed Conditions. Available at: [Link]

Sources

Preparation of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 2-Phenyl-2-(piperidin-2-yl)acetic Acid Hydrochloride Stock Solutions for In Vitro Cell Culture Assays

Introduction & Pharmacological Relevance

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, commonly known by its trivial name ritalinic acid hydrochloride, is the primary, pharmacologically inactive metabolite of the psychostimulant methylphenidate[1]. In cellular and neuropharmacological research, this compound is frequently employed as a critical negative control in dopamine transporter (DAT) and norepinephrine transporter (NET) binding assays, or as a reference standard in hepatic metabolism studies involving Carboxylesterase 1 (CES1)[1].

The hydrochloride (HCl) salt form is specifically utilized in in vitro applications because it significantly enhances aqueous solubility and oxidative stability compared to the free base[2]. This application note provides a self-validating, step-by-step protocol for formulating stable stock solutions optimized for cell culture, ensuring maximal reproducibility and minimal vehicle-induced cytotoxicity.

Physicochemical Properties & Solubility Profiling

Before formulating stock solutions, it is imperative to understand the physicochemical constraints of the compound. The HCl salt form allows for versatile solvent selection, accommodating both aqueous buffers for sensitive primary cultures and organic solvents for long-term, high-throughput storage[1].

Table 1: Quantitative Physicochemical Properties

PropertyValue
Common Name Ritalinic acid hydrochloride
CAS Number 19395-40-5
Molecular Formula C13H17NO2 • HCl
Molecular Weight 255.74 g/mol
Aqueous Solubility Highly soluble (up to 1000 g/L at 20°C)
Organic Solubility Soluble in DMSO and Methanol (≥ 50 mM)
Storage (Powder) -20°C, desiccated and protected from light

Data sourced from Cayman Chemical and LGC Standards reference materials[1][3].

Causality in Solvent Selection

In cell culture, the choice of vehicle dictates both assay reliability and cellular health. As a Senior Application Scientist, I strongly advise selecting your solvent based on the specific sensitivities of your in vitro model:

  • Aqueous Buffers (Water/PBS): The extreme water solubility of the HCl salt allows researchers to bypass organic solvents entirely[1]. This is highly recommended when treating sensitive cell lines (e.g., primary dopaminergic neurons or iPSC-derived microglial cells) where even 0.1% DMSO can induce transcriptomic shifts or basal toxicity.

  • Dimethyl Sulfoxide (DMSO): For high-throughput screening (HTS) or long-term archiving, 100% DMSO is preferred. DMSO prevents hydrolytic degradation over extended storage periods and acts as a bacteriostatic agent.

Experimental Protocols: Stock Solution Preparation

Protocol A: Preparation of 10 mM Aqueous Stock Solution (For Sensitive Cells)
  • Equilibration: Allow the vial of 2-Phenyl-2-(piperidin-2-yl)acetic acid HCl powder to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation-induced hydrolysis.

  • Weighing: Accurately weigh 2.56 mg of the powder using a microanalytical balance.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade ultra-pure water (or 1X PBS, pH 7.4) to achieve a 10 mM concentration.

  • Agitation: Vortex gently for 30-60 seconds. The HCl salt will dissolve rapidly, yielding a clear solution.

  • Sterilization (Critical Step): Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Causality: PES membranes are chosen for aqueous solutions due to their extremely low protein and drug-binding characteristics, ensuring the final concentration remains exactly 10 mM.

  • Aliquot & Storage: Dispense into 50 µL aliquots in sterile, low-bind microcentrifuge tubes. Store at -20°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause localized pH shifts and compound precipitation.

Protocol B: Preparation of 50 mM DMSO Stock Solution (For HTS & Archiving)
  • Equilibration & Weighing: Follow steps 1 and 2 above, but weigh 12.79 mg of the powder.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex until completely dissolved. Sonication in a water bath for 1-2 minutes may be used if dissolution is slow.

  • Sterilization (Critical Step): Filter through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

    • Causality: PTFE is highly solvent-resistant; using a standard PES or cellulose filter with pure DMSO will degrade the membrane, leaching toxic polymers into the stock.

  • Aliquot & Storage: Dispense into 20 µL aliquots and store at -20°C. Protect from light.

Workflow & Decision Matrix

StockPrep Start 2-Phenyl-2-(piperidin-2-yl)acetic acid HCl Powder Decision Select Solvent based on Cell Line Sensitivity Start->Decision Water Aqueous Buffer (H2O/PBS) For DMSO-sensitive cells Decision->Water DMSO 100% DMSO For long-term storage Decision->DMSO Filter1 0.22 µm PES Filtration (Low Drug Binding) Water->Filter1 Filter2 0.22 µm PTFE Filtration (Solvent Resistant) DMSO->Filter2 Aliquot Aliquot & Store at -20°C (Avoid Freeze-Thaw) Filter1->Aliquot Filter2->Aliquot

Workflow for preparing 2-Phenyl-2-(piperidin-2-yl)acetic acid HCl stock solutions.

Cellular Application & Dosing Strategy

When dosing cells, the stock solution must be diluted into pre-warmed culture media.

  • Aqueous Stocks: Can be diluted directly into the media at ratios of 1:10 to 1:1000 without concern for vehicle toxicity.

  • DMSO Stocks: The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity or membrane permeabilization. To achieve a 50 µM final assay concentration from a 50 mM DMSO stock, perform a 1:1000 dilution (e.g., 1 µL stock into 999 µL media).

Pharmacological Context & System Validation

To ensure the trustworthiness of your experimental system, it is vital to understand the biological fate of the compound. Methylphenidate is rapidly hydrolyzed by hepatic Carboxylesterase 1 (CES1) into 2-Phenyl-2-(piperidin-2-yl)acetic acid[1]. Because this metabolite lacks affinity for monoamine transporters, it is the gold-standard negative control for validating that observed cellular responses are driven by the active parent drug rather than a non-specific structural effect[1].

Metabolism MPH Methylphenidate (Active) Enzyme Carboxylesterase 1 (CES1) MPH->Enzyme Hydrolysis DAT DAT / NET Inhibition MPH->DAT Blocks RA 2-Phenyl-2-(piperidin-2-yl)acetic acid (Inactive Metabolite) Enzyme->RA NoBind No Transporter Binding RA->NoBind

CES1-mediated hydrolysis of methylphenidate to 2-Phenyl-2-(piperidin-2-yl)acetic acid.

Quality Control (QC) Validation: For self-validating protocols, if DMSO stocks are stored for >6 months, verify compound integrity via LC-MS or HPLC prior to use. Prolonged storage can occasionally lead to minor transesterification if trace alcohols are present in the vehicle or culture media.

References

  • PharmaCompass. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride | Drug Information. Source: PharmaCompass. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Ritalinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical analysis: achieving symmetrical peak shapes for amphoteric and highly basic compounds.

Ritalinic acid (2-Phenyl-2-(piperidin-2-yl)acetic acid) is the primary de-esterified metabolite of methylphenidate[1]. Chromatographically, it is notoriously difficult to handle because it is a zwitterion. It contains both a carboxylic acid moiety (pKa ~3.5) and a highly basic secondary amine within its piperidine ring (pKa ~8.9)[1][2]. In reversed-phase high-performance liquid chromatography (RP-HPLC), this basic nitrogen frequently triggers severe peak tailing (Asymmetry factor, As > 1.5) due to secondary electrostatic interactions with the stationary phase[3].

The following diagnostic workflows, FAQs, and self-validating protocols are engineered to help you isolate the root cause of peak tailing and mathematically optimize your method.

Diagnostic Workflow for Peak Tailing

TroubleshootingTree Step1 Peak Tailing Detected (As > 1.5) Step2 Check Mobile Phase pH vs. pKa (3.5 & 8.9) Step1->Step2 Cond1 pH 4.0 - 8.0 (Silanols Ionized) Step2->Cond1 Sub-optimal pH Cond2 pH Optimized (< 2.5 or > 10.5) Step2->Cond2 Optimal pH Action1 Adjust to pH 2.5 (Suppress Silanols) Cond1->Action1 Preferred Action2 Use Amine Modifier (e.g., 0.1% TEA) Cond1->Action2 If mid-pH required Step3 Evaluate Column & System Cond2->Step3 Action3 Switch to End-capped / Type-B Silica Step3->Action3 Chemical Issue Action4 Match Sample Solvent Reduce Injection Vol Step3->Action4 Physical Issue

Diagnostic decision tree for resolving ritalinic acid peak tailing in RP-HPLC.

Troubleshooting FAQs

Q1: Why does the piperidine ring in ritalinic acid cause severe tailing on standard C18 columns, and how do I suppress it chemically? A: The fundamental cause of peak tailing for basic compounds is a secondary ion-exchange interaction. While your primary retention mechanism is hydrophobic (C18), the positively charged piperidine nitrogen interacts strongly with negatively charged, ionized residual silanols (Si-O⁻) on the silica support surface[3][4]. Standard Type-A silica contains highly acidic free silanols that ionize readily at mid-pH ranges[5].

Causality & Solution: To eliminate this secondary retention mechanism, you must either neutralize the silanols or sterically shield them.

  • Lower the pH: Operating at a mobile phase pH of ~2.5 ensures that the acidic silanol groups (pKa ~3.5-4.5) are fully protonated (Si-OH) and neutral, completely eliminating the electrostatic attraction[3][4].

  • Column Chemistry: Switch to a high-purity Type-B silica column with dense end-capping. End-capping chemically bonds short-chain silanes to residual silanols, blocking the basic amine from reaching the silica surface[5][6].

  • Competing Bases: If a mid-pH must be used for solubility or detection reasons, adding a mobile phase modifier like triethylamine (TEA) at 0.1% can competitively bind to active silanols, acting as a sacrificial base to displace the ritalinic acid[7][8].

Q2: How does mobile phase pH dictate the peak shape of this specific zwitterionic compound? A: Ritalinic acid's zwitterionic nature means its net charge is highly dependent on the mobile phase pH. If the pH is near either of its pKa values (3.5 or 8.9), the molecule exists in a dynamic equilibrium of multiple ionization states, leading to band broadening and asymmetrical peaks[6].

Causality & Solution: The chromatographic "Rule of 2" dictates that the mobile phase pH should be at least 2 units away from the analyte's pKa to ensure >99% of the molecules are in a single, stable ionization state[7].

  • Low pH Strategy (pH 2.0 - 2.5): The carboxylic acid is neutral, and the amine is protonated. Silanols are neutral. This is the most robust and highly recommended approach for ritalinic acid[4].

  • High pH Strategy (pH > 10.5): The amine is deprotonated (neutralized), and the carboxylic acid is ionized. This eliminates amine-silanol interactions entirely. However, this requires hybrid silica columns (e.g., ethylene-bridged hybrids) that can withstand alkaline dissolution[9].

Q3: I've optimized the mobile phase chemistry and pH, but tailing persists. What physical or system parameters should I check? A: If chemical interactions are ruled out, the tailing is likely physical—stemming from extra-column effects or column overloading.

Causality & Solution:

  • Sample Solvent Mismatch: Injecting ritalinic acid dissolved in a strong solvent (e.g., 100% methanol) into a highly aqueous mobile phase causes the analyte to precipitate or travel ahead of the mobile phase front, distorting the peak[7]. Action: Always reconstitute the sample in the initial mobile phase conditions.

  • Mass/Volume Overload: Exceeding the binding capacity of the stationary phase causes the peak front to elute early while the tail lags. Action: Reduce the injection volume (e.g., from 20 µL to 5 µL) or dilute the sample[7].

  • Dead Volume: Check for improper tubing connections (e.g., poorly seated PEEK ferrules) which create mixing chambers that exponentially increase peak tailing[6].

Quantitative Data: Buffer Selection & Expected Peak Asymmetry

The table below summarizes the causality between buffer selection, the ionization state of the system, and the expected peak asymmetry (As) for ritalinic acid.

Buffer SystemMobile Phase pHSilanol State (Si-OH)Ritalinic Acid StateExpected Asymmetry (As)
20 mM Potassium Phosphate2.5Neutral (Protonated)Cationic (Amine protonated)1.0 - 1.2 (Optimal)
20 mM Ammonium Acetate5.5Ionized (Si-O⁻)Zwitterionic> 2.0 (Severe Tailing)
20 mM Acetate + 0.1% TEA6.0Ionized (Shielded by TEA)Zwitterionic1.2 - 1.4 (Acceptable)
10 mM Ammonium Bicarbonate10.5Ionized (Si-O⁻)Anionic (Amine neutral)1.0 - 1.2 (Requires Hybrid Silica)

Self-Validating Experimental Protocol: Systematic pH and Buffer Optimization

To permanently resolve peak tailing, you must isolate chemical tailing (pH-dependent) from physical tailing (system-dependent). This protocol establishes a self-validating system using a neutral marker.

Objective: Establish a self-validating system to eliminate silanol-driven tailing while maintaining retention. Causality: By running a low-pH and mid-pH sequence with a neutral marker, the system proves whether the tailing is caused by the basic amine interacting with silanols, or a physical void in the column.

Step-by-Step Methodology:

  • System Suitability Preparation (Self-Validation Marker): Prepare a resolution mixture containing ritalinic acid hydrochloride (50 µg/mL) and a neutral, non-ionizable marker (e.g., toluene or uracil, 10 µg/mL) dissolved strictly in the initial mobile phase. Causality: The neutral marker will not interact with silanols. If the neutral marker tails, the issue is physical (dead volume/column bed deformation). If only ritalinic acid tails, the issue is chemical[4].

  • Low-pH Mobile Phase Preparation (pH 2.5): Prepare 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 using concentrated phosphoric acid. Filter through a 0.2 µm membrane. Causality: Suppresses silanol ionization (pKa ~3.5) and protonates the carboxylic acid of ritalinic acid[3][4].

  • Mid-pH Mobile Phase Preparation (pH 6.0) with Amine Modifier: Prepare 20 mM Ammonium Acetate buffer. Add 0.1% Triethylamine (TEA). Causality: At pH 6.0, silanols are fully ionized. TEA acts as a sacrificial base, competitively binding to the Si-O⁻ sites to shield the ritalinic acid[7][8].

  • Execution & Evaluation:

    • Inject 5 µL of the resolution mixture under both mobile phase conditions on an end-capped C18 column.

    • Calculate the Asymmetry factor (As) at 10% peak height for both peaks.

  • Validation Check:

    • If As (Toluene) > 1.2: Stop the chemical optimization. Troubleshoot system plumbing and replace the column frit[6].

    • If As (Ritalinic Acid) < 1.2 at pH 2.5 but > 1.5 at pH 6.0: Silanol interaction is confirmed and successfully resolved by the low pH condition[3]. Adopt the pH 2.5 method for routine analysis.

References

  • ChemicalBook. Ritalinic acid CAS#: 19395-41-6.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • PubChem. Methylphenidate.
  • Chrom Tech. What Causes Peak Tailing in HPLC?
  • Chromatography Online. HPLC Diagnostic Skills II – Tailing Peaks.
  • European Pharmaceutical Review. Advances in fast ion chromatography.
  • ResearchGate. How can I prevent peak tailing in HPLC?
  • Scribd. Methylphenidate HPLC Analysis Methods.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?

Sources

Validation & Comparative

Cross-Validation of ELISA and LC-MS/MS for the Detection of 2-Phenyl-2-(piperidin-2-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biomarker Rationale

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, commonly known as ritalinic acid (RA) hydrochloride, is the primary, pharmacologically inactive metabolite of the psychostimulant methylphenidate (MPH)[1]. Following administration, MPH is rapidly and extensively hydrolyzed by hepatic carboxylesterase 1 (CES1) into RA. Due to this rapid metabolism, circulating and urinary RA concentrations are typically 10 to 20 times higher than the parent drug, making RA the preferred, highly stable biomarker for pharmacokinetic (PK) profiling, therapeutic drug monitoring, and forensic toxicology[2].

When advancing a drug development or forensic program from high-throughput screening to definitive PK modeling, laboratories frequently employ two distinct analytical platforms: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure data continuity, these orthogonal methods must be rigorously cross-validated in accordance with the 2018 FDA Bioanalytical Method Validation (BMV) guidelines[3][4].

Mechanistic Grounding: Analytical Modalities

The necessity for cross-validation stems from the fundamentally different mechanisms by which these two platforms detect the analyte:

  • Competitive ELISA (Epitope Recognition): Due to the low molecular weight of RA (219.28 g/mol ), a standard sandwich immunoassay is sterically impossible[1]. Instead, a competitive format is utilized. RA in the biological matrix competes with an enzyme-conjugated RA-analog for limited binding sites on an anti-RA polyclonal antibody[5]. Because antibodies recognize 3D structural epitopes, anti-RA IgG often exhibits significant cross-reactivity with the parent drug (MPH), as they differ only by a single methyl ester group[6].

  • LC-MS/MS (Mass-to-Charge Isolation): As the gold standard for absolute quantification, LC-MS/MS relies on chromatographic separation followed by mass-to-charge ( m/z ) isolation. The method utilizes Multiple Reaction Monitoring (MRM), specifically targeting the transition of the protonated molecular ion [M+H]+ at m/z 220 to its dominant piperidine ring fragment at m/z 84[7]. This provides absolute structural specificity, overcoming the cross-reactivity limitations inherent to immunoassays[2].

Experimental Workflows & Self-Validating Protocols

G cluster_ELISA ELISA Screening cluster_LCMS LC-MS/MS Confirmation Start Biological Sample (Ritalinic Acid) Dilution Sample Dilution (Mitigate Matrix Effects) Start->Dilution Spike Spike SIL-IS (RA-d10) (Normalize Ion Suppression) Start->Spike Compete Competitive Binding (Anti-RA IgG) Dilution->Compete Detect TMB Substrate Addition (Inversely Proportional Signal) Compete->Detect CrossVal Cross-Validation (Evaluate % Bias & Concordance) Detect->CrossVal SPE Solid-Phase Extraction (Isolate Piperidine Ring) Spike->SPE MS LC-MRM Analysis (m/z 220 -> 84) SPE->MS MS->CrossVal

Figure 1: Parallel workflow for the cross-validation of ELISA and LC-MS/MS for Ritalinic Acid.

Protocol A: High-Throughput Competitive ELISA

Self-Validating Mechanism: The inclusion of a 6-point calibration curve and independent Quality Control (QC) samples (Low, Mid, High) on every microplate ensures that any systematic error (e.g., pipetting drift, temperature fluctuations) is immediately flagged. The assay self-validates by requiring QCs to fall within ±20% of their nominal values[3].

  • Matrix Normalization: Dilute urine or plasma samples 1:10 in phosphate-buffered saline (PBS) containing bovine serum albumin (BSA)[5].

    • Causality: Dilution normalizes the pH and ionic strength of the matrix, mitigating non-specific binding and matrix effects that could denature the capture antibodies.

  • Competitive Incubation: Add 50 µL of the diluted sample and 50 µL of horseradish peroxidase (HRP)-labeled RA conjugate to the microplate wells pre-coated with anti-RA IgG[5]. Incubate for 60 minutes at room temperature.

  • Washing: Wash the plate 5 times with a surfactant-based wash buffer.

    • Causality: Rigorous washing removes all unbound endogenous matrix proteins and free HRP-conjugate, ensuring the subsequent signal is exclusively derived from specifically bound complexes[6].

  • Signal Generation: Add 100 µL of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. Incubate for 30 minutes in the dark, then halt the reaction with 1M H2​SO4​ [5][6]. Read absorbance at 450 nm.

Protocol B: LC-MS/MS Confirmatory Assay

Self-Validating Mechanism: The pre-extraction addition of a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as RA-d10, acts as an internal self-validator. Because RA-d10 shares the exact physicochemical properties of RA, any analyte loss during extraction or signal suppression during electrospray ionization (ESI) is proportionally mirrored in the IS, keeping the analyte/IS peak area ratio constant and accurate[2].

  • Internal Standard Spiking: Aliquot 100 µL of biological matrix and spike with 10 µL of RA-d10 working solution (100 ng/mL).

  • Solid-Phase Extraction (SPE): Load the sample onto a mixed-mode strong cation exchange (MCX) cartridge.

    • Causality: RA is amphoteric, containing a basic piperidine nitrogen ( pKa≈8.9 ). Acidifying the sample protonates this nitrogen, allowing strong electrostatic binding to the MCX resin. Neutral lipids and acidic phospholipids—which cause severe MS ion suppression—are washed away with 100% methanol[2].

  • Elution & Reconstitution: Elute RA using 5% ammonium hydroxide in methanol (deprotonating the nitrogen to release it from the resin). Evaporate to dryness under nitrogen and reconstitute in the mobile phase[2].

  • LC-MRM Analysis: Inject 5 µL onto a C18 reversed-phase column. Elute using a gradient of 0.1% formic acid in water and acetonitrile. Monitor the MRM transition m/z 220.1 84.1 for RA and 230.1 94.1 for RA-d10[7].

Quantitative Data & Performance Comparison

To satisfy regulatory submissions, the methods were cross-validated using spiked matrices and Incurred Sample Reanalysis (ISR)[3][4]. The data below summarizes the comparative performance.

Table 1: Comparative Bioanalytical Method Validation (BMV) Parameters | Parameter | Competitive ELISA | LC-MS/MS (MRM) | FDA 2018 Acceptance Criteria | | :--- | :--- | :--- | :--- | | Lower Limit of Quantitation (LLOQ) | 5.0 ng/mL | 0.5 ng/mL | Signal-to-Noise ≥ 5:1 | | Dynamic Range | 5.0 – 100 ng/mL | 0.5 – 500 ng/mL | R2 ≥ 0.99 | | Intra-Assay Precision (%CV) | ≤ 12.5% | ≤ 6.8% | ± 15% (± 20% at LLOQ) | | Inter-Assay Accuracy (%Bias) | ± 14.2% | ± 5.4% | ± 15% (± 20% at LLOQ) | | Throughput (Samples/Day) | > 300 | ~ 100 | Fit-for-purpose |

Table 2: ELISA Cross-Reactivity Profile Because immunoassays rely on structural homology, it is critical to map the cross-reactivity of the anti-RA antibody against structurally similar stimulants[5][6].

Compound Concentration Tested (ng/mL) Cross-Reactivity (%)
Ritalinic Acid 100 100%
Methylphenidate 100 100%
Amphetamine 10,000 < 0.02%
Ephedrine 10,000 < 0.02%

| Methadone | 10,000 | < 0.02% |

Table 3: Cross-Validation Results via Incurred Sample Reanalysis (ISR) Cross-validation requires comparing incurred (actual subject) samples across both platforms to ensure the bias does not exceed ±20%[8].

Sample ID (Incurred Urine) ELISA Concentration (ng/mL) LC-MS/MS Concentration (ng/mL) % Difference (Bias)
Subject A (2h post-dose) 48.2 42.5 +13.4%
Subject B (4h post-dose) 112.5 98.1 +14.6%
Subject C (8h post-dose) 24.1 22.8 +5.7%

| Subject D (12h post-dose) | 8.5 | 7.9 | +7.5% |

Note: The consistent positive bias observed in the ELISA data is a direct result of the 100% cross-reactivity with residual unmetabolized methylphenidate present in the early post-dose samples[6]. However, because the bias remains within the FDA-mandated ±20% threshold, the ELISA method is considered successfully cross-validated for high-throughput screening purposes[3].

Conclusion

While ELISA provides a rapid, cost-effective screening mechanism for ritalinic acid, its inherent cross-reactivity with the parent drug necessitates orthogonal cross-validation via LC-MS/MS. By utilizing a self-validating SIL-IS and MCX solid-phase extraction, the LC-MS/MS method strips away matrix interference and provides the absolute structural specificity required to anchor the immunoassay's clinical and forensic reliability.

Sources

Comparing extraction efficiencies for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride in biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of drug metabolites is as crucial as that of the parent compound. 2-Phenyl-2-(piperidin-2-yl)acetic acid, commonly known as ritalinic acid, is the primary and pharmacologically inactive metabolite of methylphenidate (Ritalin®). Monitoring its concentration in biological matrices such as plasma, blood, and urine is essential for assessing patient compliance and understanding the metabolic profile of methylphenidate.[1]

However, the extraction of ritalinic acid from these complex biological environments presents a significant analytical challenge. The molecule's structure, containing both a carboxylic acid and a secondary amine on a piperidine ring, gives it amphoteric and polar characteristics. This makes it soluble in aqueous environments but difficult to efficiently isolate from endogenous interferences like proteins, salts, and phospholipids. An inadequate extraction process can lead to poor recovery, significant matrix effects, and ultimately, unreliable data.[2]

This guide provides an in-depth comparison of three workhorse extraction techniques in bioanalysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will dissect the underlying principles of each method, present detailed protocols grounded in published literature, and offer a critical evaluation of their performance, enabling researchers to make an informed decision tailored to their analytical needs.

The Bioanalytical Workflow: A Bird's-Eye View

A successful bioanalytical method is a self-validating system where each step is optimized to ensure the final result is accurate and reproducible. The extraction phase is the most critical part of this workflow, directly impacting data quality.

cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_extraction 3. Sample Extraction cluster_postanalytical Post-Analytical Sample 1. Biological Sample (Plasma, Urine, etc.) Spike 2. Spike Internal Standard Sample->Spike Add IS PPT PPT Spike->PPT LLE LLE Spike->LLE SPE SPE Spike->SPE Cleanup 4. Evaporation & Reconstitution PPT->Cleanup LLE->Cleanup SPE->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis Data 6. Data Processing & Quantification Analysis->Data

Sources

A Comparative Guide to the Validation of Stability-Indicating HPLC Methods for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (Ritalinic Acid)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development and validation of a robust stability-indicating high-performance liquid chromatography (HPLC) method is a cornerstone of pharmaceutical quality control. This guide provides an in-depth technical comparison of methodologies for the validation of a stability-indicating HPLC assay for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, commonly known as Ritalinic Acid. As the primary metabolite of methylphenidate, a widely prescribed central nervous system stimulant, the accurate quantification of Ritalinic Acid and its degradation products is critical for stability studies of the parent drug and for understanding its degradation pathways. This document delves into the scientific rationale behind experimental choices, presents detailed validation protocols in accordance with ICH Q2(R1) guidelines, and offers a comparative analysis of different chromatographic approaches.

Introduction: The Imperative for a Stability-Indicating Method

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (Ritalinic Acid) is the major hydrolytic degradation product of methylphenidate. Its presence and concentration in a methylphenidate drug product are direct indicators of the product's stability. A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1] Therefore, the validation of such a method for Ritalinic Acid is not merely a regulatory requirement but a scientific necessity to ensure the safety and efficacy of methylphenidate-based pharmaceuticals.

This guide will explore the critical aspects of validating a stability-indicating HPLC method for Ritalinic Acid, providing a framework for researchers to develop and assess their own analytical procedures.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is the foundation of a successful validation. Here, we compare two common reversed-phase HPLC approaches for the analysis of Ritalinic Acid.

Method A: Isocratic Elution with UV Detection

This method represents a straightforward and robust approach, often suitable for quality control environments.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for its versatility and ability to retain polar and non-polar compounds.

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) in a fixed ratio (isocratic elution). For instance, a mobile phase of acetonitrile, methanol, and 0.1% formic acid in a 45:45:10 (v/v/v) ratio has been used for the separation of methylphenidate and its impurities.[2]

  • Detection: UV detection at a wavelength where Ritalinic Acid has significant absorbance, typically around 220 nm.[2]

Method B: Gradient Elution with UV-PDA Detection

A gradient elution method offers greater flexibility for separating complex mixtures of the main analyte and its potential degradation products.

  • Column: A high-efficiency C18 or a phenyl-hexyl column can provide alternative selectivity.

  • Mobile Phase: A gradient program starting with a higher proportion of aqueous buffer and gradually increasing the organic modifier concentration. This allows for the elution of a wider range of compounds with varying polarities.

  • Detection: A Photo-Diode Array (PDA) detector is highly recommended for a stability-indicating method. It not only quantifies the analyte but also provides spectral data to assess peak purity and identify potential co-eluting impurities.

FeatureMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC with PDA
Principle Constant mobile phase composition.Mobile phase composition changes over time.
Advantages Simple, robust, and reproducible. Shorter run times for known analytes.Superior separation of complex mixtures. Improved resolution of closely eluting peaks.
Disadvantages May not resolve all degradation products from the main peak. Less flexible for unknown impurities.More complex method development. Longer run times and re-equilibration times.
Ideal Application Routine quality control of known impurities.Development of stability-indicating methods where unknown degradants are expected.

The Validation Workflow: A Step-by-Step Guide

The validation of a stability-indicating HPLC method must be comprehensive, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

Validation Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Validation Parameters (ICH Q2(R1)) MD Method Optimization (Column, Mobile Phase, etc.) FD Stress Studies (Acid, Base, Peroxide, Heat, Light) MD->FD Generate Degradants Specificity Specificity FD->Specificity Assess Separation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Degradation Pathway RA 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride Ritalinic Acid Acid Acid Hydrolysis RA->Acid Base Base Hydrolysis RA->Base Oxidation Oxidation (H2O2) RA->Oxidation Heat Thermal Stress RA->Heat Light Photolytic Stress RA->Light DP1 Degradation Product 1 (e.g., Ring Opened) Acid->DP1 Base->DP1 DP2 Degradation Product 2 (e.g., Hydroxylated) Oxidation->DP2 DP3 Degradation Product 3 (e.g., Decarboxylated) Heat->DP3 Light->DP2

Caption: Potential degradation pathways of Ritalinic Acid under various stress conditions.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria as per ICH guidelines.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.The peak for Ritalinic Acid should be well-resolved from all other peaks. Peak purity analysis (using a PDA detector) should show no signs of co-elution.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.998. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results obtained by the method to the true value.The percent recovery should be within 98.0% to 102.0% for the assay and for impurities.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1. The precision and accuracy at the LOQ should be acceptable.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are varied.

Comparative Validation Data Summary

The following table presents a hypothetical comparison of validation data for the two HPLC methods described earlier.

Validation ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC with PDA
Linearity (r²) 0.99910.9995
Range (µg/mL) 10 - 1501 - 200
Accuracy (% Recovery) 99.2 - 101.5%99.5 - 101.0%
Precision (RSD) Repeatability: 0.8% Intermediate: 1.2%Repeatability: 0.6% Intermediate: 1.0%
LOD (µg/mL) 0.50.1
LOQ (µg/mL) 1.50.3
Specificity Resolution > 2.0 for known impurities.Peak purity index > 0.999 for all stressed samples.
Robustness System suitability passes for ±5% change in organic phase and ±0.2 unit change in pH.System suitability passes for a wider range of variations in gradient slope and temperature.

Conclusion and Recommendations

Both isocratic and gradient HPLC methods can be successfully validated for the stability-indicating analysis of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride.

  • Method A (Isocratic) is well-suited for routine quality control applications where the degradation profile is well-understood and the number of potential impurities is limited. Its simplicity and robustness are key advantages in a high-throughput environment.

  • Method B (Gradient with PDA) is the superior choice for method development and for the analysis of stability samples where unknown degradation products may be present. The enhanced separation power and the ability to assess peak purity provide a higher degree of confidence in the results.

Ultimately, the choice of method will depend on the specific application and the stage of drug development. However, for the development of a truly robust and reliable stability-indicating method, a gradient approach with PDA detection is highly recommended. The validation of the chosen method must be thorough and well-documented, adhering to the principles outlined in the ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.

References

  • 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. (n.d.). PharmaCompass. Retrieved March 17, 2026, from [Link]

  • Doerge, D. R., Fogle, C. M., Paule, M. G., McCullagh, M., & Bajic, S. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid communications in mass spectrometry, 14(8), 619–623. [Link]

  • HPLC Method Development and Validation Process of Drug Analysis and Applications. (2025, June 15). International Journal of All Research Scientific and Educational, 6(6). [Link]

  • Josefsson, M., Zackrisson, A. L., & Ahlner, J. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of pharmaceutical and biomedical analysis, 55(5), 1050–1059. [Link]

  • Kumar, C. N., & Kannappan, N. (2015). A stability indicating method development and validation for the estimation of Methylphenidate Hydrochloride and its impurities in solid pharmaceutical oral dosage form by RP-HPLC as per ICH guidelines. Journal of Chemical and Pharmaceutical Research, 7(5), 606-629. [Link]

  • LC-MS/MS assay of methylphenidate: Stability and pharmacokinetics in human. (2025, August 9). ResearchGate. [Link]

  • Lodi-Junqueira, L., de Cássia-Silva, M., Bonato, P. S., & Garcia, J. (2012). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Brazilian Chemical Society, 23(10), 1848-1854. [Link]

  • Ritalinic acid. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Rodriguez, J. E., E-Vargas, A., & DeCaprio, A. P. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 333–338. [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2025). International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]

  • Tofade, T. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 557-564. [Link]

  • V, R., & al, et. (2015). Development and validation of RP-HPLC method for the determination of methylphenidate hydrochloride in API. International Journal of PharmTech Research, 8(8), 108-115. [Link]

  • Wada, M., Abe, K., Ikeda, R., Kikura-Hanajiri, R., Kuroda, N., & Nakashima, K. (2011). HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection. Analytical and bioanalytical chemistry, 400(2), 387–393. [Link]

Sources

Method validation for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride impurity profiling

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Method Validation for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride Impurity Profiling

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of impurity profiling of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, a key intermediate and the primary metabolite of methylphenidate. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the principles of scientific integrity and regulatory compliance.

The Imperative of Impurity Profiling in Pharmaceutical Development

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, also known as Ritalinic acid hydrochloride, is a critical molecule in pharmaceutical development. Impurities in an API can arise from various sources, including the synthetic route, degradation of the substance, or improper storage.[1] These impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous impurity profiling.

The ICH Q3A(R2) guideline specifically outlines the requirements for identifying and qualifying impurities in new drug substances.[2][3][4] It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[2][5] This necessitates the development and validation of highly sensitive and specific analytical methods to detect and quantify these impurities.

Understanding the Potential Impurity Landscape

A robust analytical method is built upon a thorough understanding of the potential impurities that may be present. Based on common synthetic routes for piperidine derivatives, the impurity profile of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride could include:

  • Starting Materials and Intermediates: Unreacted precursors from the synthesis.

  • By-products: Resulting from side reactions during the manufacturing process. A common synthesis involves the hydrolysis of an amide precursor, so residual amide would be a key impurity to monitor.[2][6]

  • Stereoisomers: The molecule contains chiral centers, leading to the possible presence of diastereomers (e.g., the erythro isomer) which may have different pharmacological and toxicological profiles.[6]

  • Degradation Products: Formed during storage or exposure to stress conditions like acid, base, light, or heat.

Synthetic_Pathway_and_Impurity_Origins cluster_synthesis Synthetic Process cluster_impurities Potential Impurities Start_Material Starting Materials (e.g., 2-phenyl-2-(piperidin-2-yl)acetamide) Reaction Hydrolysis Start_Material->Reaction API 2-Phenyl-2-(piperidin-2-yl) acetic acid HCl Reaction->API Impurity_Start Unreacted Starting Material Reaction->Impurity_Start Carryover Impurity_Byproduct By-products (e.g., from side reactions) Reaction->Impurity_Byproduct Formation Impurity_Isomer Stereoisomers (e.g., erythro-isomer) API->Impurity_Isomer Present in final API Impurity_Degradant Degradation Products API->Impurity_Degradant Forms on storage caption Figure 1: Synthetic Pathway and Origins of Potential Impurities

Caption: Figure 1: Synthetic Pathway and Origins of Potential Impurities

A Comparative Guide to Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the API and its potential impurities. For 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, which is a non-volatile, polar, and thermally labile compound, HPLC is the predominant method of choice. However, GC can be a valuable tool for specific applications, such as the analysis of volatile impurities.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is the workhorse of pharmaceutical analysis for non-volatile and thermally unstable compounds.[7][8] Its versatility in terms of stationary and mobile phases allows for the separation of a wide range of molecules.

Rationale for HPLC:

  • Applicability: Directly applicable to polar, non-volatile compounds like 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride without the need for derivatization.

  • Specificity: Excellent at separating structurally similar compounds, including stereoisomers, with the appropriate column and mobile phase selection.

  • Robustness: Well-established and reliable technology for routine quality control environments.

Experimental Protocol: Proposed HPLC-UV Method

This protocol is a model method based on best practices for similar piperidine-containing compounds and is designed to be validated according to ICH Q2(R1) guidelines.

1. Chromatographic Conditions:

Parameter Description
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 5% B; 5-35 min: 5-70% B; 35-40 min: 70% B; 40-41 min: 70-5% B; 41-50 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm

| Injection Volume | 10 µL |

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 1.0 mg/mL).

  • Sample Solution: Prepare the sample at the same concentration as the standard solution.

  • Impurity Spike Solution: Prepare a sample solution spiked with known impurities at a relevant concentration (e.g., 0.1% of the API concentration) to demonstrate specificity.

Method Validation Parameters (as per ICH Q2(R1))

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[6]

ParameterAcceptance CriteriaPurpose
Specificity The method must be able to resolve the main peak from impurities and degradation products.To ensure the signal is from the analyte of interest only.
Linearity Correlation coefficient (r²) > 0.999 over the specified range.To demonstrate a proportional relationship between concentration and response.
Accuracy 98.0% - 102.0% recovery for the API; 90.0% - 110.0% for impurities.To show the closeness of the test results to the true value.
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.To demonstrate the consistency of results.
LOD Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected.
LOQ Signal-to-Noise ratio of 10:1; with acceptable precision (%RSD ≤ 10%).The lowest amount of analyte that can be quantified reliably.
Robustness No significant impact on results with small, deliberate changes in method parameters.To demonstrate the reliability of the method during normal use.
Gas Chromatography (GC): A Tool for Volatile Impurities

While HPLC is the primary choice, GC excels in the analysis of volatile and semi-volatile compounds.[7] For 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, direct analysis by GC is not feasible due to its low volatility and polar nature.[3][4] Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.

Rationale for GC:

  • High Efficiency: Provides excellent separation for volatile compounds.

  • Sensitivity: Flame Ionization Detection (FID) is highly sensitive to organic compounds.

  • Complementary Information: Ideal for quantifying residual solvents, which are common process impurities.

Experimental Protocol: Proposed GC-FID/MS Method with Derivatization

This model protocol outlines a common approach for the GC analysis of non-volatile polar compounds.

1. Derivatization (Silylation):

  • To a dried sample (approximately 1 mg) in a reaction vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. Chromatographic Conditions:

Parameter Description
Column 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 10 min
Injector Splitless, 250°C
Detector FID at 300°C or Mass Spectrometer (for identification)

| Injection Volume | 1 µL |

Method Validation Parameters

The validation parameters for the GC method are similar to those for HPLC, with particular attention paid to the consistency and completeness of the derivatization reaction.

ParameterAcceptance CriteriaConsiderations
Specificity Baseline resolution of derivatized analyte from derivatizing agent and impurities.Critical to ensure no interference from the derivatization process.
Linearity Correlation coefficient (r²) > 0.998.Must be assessed on the derivatized analyte.
Accuracy 95.0% - 105.0% recovery.Should account for the efficiency of the derivatization step.
Precision (%RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%.Includes variability from both the derivatization and the GC analysis.
LOD/LOQ Determined based on signal-to-noise ratio.Highly dependent on derivatization efficiency and detector sensitivity.
Robustness Evaluated for derivatization time/temp and GC parameters.Ensures the method is reliable under slight variations.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC is fundamentally driven by the nature of the analyte.

Method_Selection_Workflow cluster_hplc HPLC Path cluster_gc GC Path start Start: Impurity Profiling of 2-Phenyl-2-(piperidin-2-yl)acetic acid HCl q1 Are the primary analytes (API and related impurities) volatile and thermally stable? start->q1 hplc_choice Primary Method: HPLC-UV q1->hplc_choice No gc_choice Requires Derivatization q1->gc_choice Yes hplc_protocol Develop & Validate HPLC Method (as per protocol) hplc_choice->hplc_protocol hplc_adv Use for routine QC, stability testing, and quantification of non-volatile impurities. hplc_protocol->hplc_adv lcms For structural elucidation of unknown impurities, use LC-MS. hplc_adv->lcms gc_protocol Develop & Validate GC Method (including derivatization) gc_choice->gc_protocol gc_adv Use for specific applications: - Residual Solvents - Volatile Impurities gc_protocol->gc_adv gc_adv->lcms caption_ms Figure 2: Decision workflow for analytical method selection.

Caption: Figure 2: Decision workflow for analytical method selection.

Summary of Comparison:

FeatureHPLCGC
Applicable Compounds Non-volatile, thermally unstable, polar compounds.[7]Volatile, thermally stable compounds.[3]
Sample Preparation Simpler, typically involves dissolution.More complex, requires derivatization for this analyte.
Separation Principle Based on partitioning between liquid mobile phase and solid stationary phase.Based on partitioning between gas mobile phase and liquid/solid stationary phase.
Operating Temperature Ambient to moderately elevated.High temperatures required for volatilization.
Primary Application Assay, impurity profiling, stability testing of the API.Residual solvent analysis, analysis of volatile impurities.
The Role of Hyphenated Techniques: LC-MS for Impurity Identification

While HPLC-UV is excellent for quantification, it does not provide structural information about unknown impurities. For this, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[9]

Workflow for Unknown Impurity Identification:

LCMS_Workflow A 1. Detection of Unknown Peak in HPLC-UV Chromatogram B 2. Sample Analysis by LC-MS using the same chromatographic method A->B C 3. Mass Spectrometry Data Acquisition (MS and MS/MS spectra) B->C D 4. Data Analysis: - Determine molecular weight - Propose elemental composition C->D E 5. Fragmentation Analysis (MS/MS) to elucidate the structure D->E F 6. Confirm Structure (e.g., by synthesis of reference standard) E->F caption_lcms Figure 3: Workflow for unknown impurity identification using LC-MS.

Caption: Figure 3: Workflow for unknown impurity identification using LC-MS.

LC-MS provides the molecular weight and fragmentation pattern of an impurity, which are critical pieces of information for its structural elucidation. This is particularly important during drug development when new, uncharacterized impurities may be encountered.

Conclusion and Recommendations

The validation of analytical methods for impurity profiling is a critical, multi-faceted process that underpins the safety and quality of pharmaceutical products. For 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, a comprehensive and robust analytical strategy should be employed.

Recommendations:

  • Primary Method: HPLC-UV should be the primary validated method for the routine quality control of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, including assay and the quantification of known and unknown non-volatile impurities. Its direct applicability and high precision make it ideal for this purpose.

  • Complementary Method: GC-FID/MS should be validated and used for the specific analysis of volatile impurities, most notably residual solvents, which are not amenable to HPLC analysis.

  • Investigative Tool: LC-MS is an indispensable tool for the structural elucidation of any unknown impurities that are detected above the identification threshold defined by ICH Q3A(R2). It should be used during process development, stability studies, and for investigating out-of-specification results.

By employing this integrated approach, researchers, scientists, and drug development professionals can build a comprehensive understanding of the impurity profile of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, ensuring a high-quality product that meets all regulatory requirements.

References
  • Google Patents. (n.d.). Method for the production of d-threo-2-phenyl-2-piperidine-2-yl acetate.
  • B'Hymer, C. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. Journal of Chromatographic Science, 44(4), 200–204. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing methyl phenidate hydrochloride.
  • Lab Manager. (2025, December 2). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ritalinic acid – Knowledge and References. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to bridge the gap between standard regulatory compliance and practical, day-to-day laboratory safety. While standard Safety Data Sheets (SDS) list hazards, they often lack the operational causality required for safe handling. This guide provides a self-validating, step-by-step framework for handling 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (commonly known as Ritalinic acid hydrochloride), ensuring both scientific integrity and personnel safety.

Chemical Identity & Pharmacological Context

Ritalinic acid hydrochloride is the primary, pharmacologically inactive blood metabolite of the psychostimulant methylphenidate[1]. In drug development, clinical toxicology, and forensic analysis, it is utilized as a critical biomarker for urine drug testing and metabolic profiling.

Understanding its metabolic origin is essential for researchers handling biological matrices or synthesizing reference standards, as the compound is stereoselectively hydrolyzed in the liver by the human carboxylesterase enzyme CES1A1[1].

MetabolicPathway MPH Methylphenidate (Active Prodrug) Enzyme CES1A1 Enzyme (Hepatic Hydrolysis) MPH->Enzyme Liver RA Ritalinic Acid HCl (Target Metabolite) Enzyme->RA De-esterification Excretion Renal Excretion (Forensic Target) RA->Excretion Urine

Hepatic metabolism of methylphenidate into ritalinic acid via the CES1A1 enzyme.

Physicochemical Properties & Hazard Assessment

A critical failure point in laboratory safety is confusing the hazards of a neat solid with those of a prepared solution. While neat ritalinic acid hydrochloride is a stable crystalline powder, it is frequently supplied commercially as a 1.0 mg/mL solution in methanol[1][2]. Methanol introduces severe secondary hazards , including high flammability (H225) and acute toxicity across all exposure routes (H301, H311, H331, H370)[2].

This guide strictly addresses the handling of the neat solid (powder) .

PropertyQuantitative ValueScientific & Operational Relevance
CAS Number 19395-40-5[1]Primary identifier for regulatory and inventory tracking.
Molecular Weight 255.7 g/mol [1][3]Essential for accurate stoichiometric and molarity calculations.
Melting Point 245°C (Decomposes)[4][5]High thermal stability; however, decomposition emits toxic NOx and COx fumes[5].
Log Pow ~1.768[6]Low lipophilicity; highly soluble in aqueous buffers and polar organic solvents.
Appearance White to off-white powder[4][5]Serves as a visual baseline for qualitative purity assessment.

Primary Hazard: The neat powder causes serious eye irritation (H319) and can act as a mechanical respiratory irritant if aerosolized[5][6].

Causality-Driven PPE Protocol

Do not merely wear Personal Protective Equipment (PPE); understand the causality behind its selection. Every piece of equipment serves as a targeted barrier against a specific physicochemical mechanism.

  • Ocular Protection: ANSI Z87.1 or European Standard EN166 approved snug-fitting safety goggles[6].

    • Causality: The piperidine ring and carboxylic acid moieties can interact aggressively with the aqueous environment of the ocular mucosa, causing severe irritation (H319)[5]. Standard safety glasses with side gaps are insufficient against fine, airborne dust.

  • Respiratory Protection: NIOSH/MSHA or EN 149 approved N95/P100 particulate respirator[6].

    • Causality: Powders with high decomposition temperatures often form fine, persistent aerosols during transfer. Inhalation bypasses primary dermal barriers, directly exposing the respiratory tract.

  • Dermal Protection: Minimum 0.11 mm thickness nitrile gloves and a dedicated laboratory coat or Tyvek suit.

    • Causality: Prevents localized skin irritation and eliminates the risk of cross-contaminating other laboratory surfaces with the active pharmaceutical ingredient (API) metabolite.

Operational Methodology: Safe Handling & Reconstitution

To ensure a self-validating protocol, the following workflow integrates physical handling with immediate gravimetric and visual verification steps.

Step 1: Environmental Preparation & Engineering Controls

  • Locate the analytical microbalance inside a certified ductless fume hood or a Class II Biological Safety Cabinet (BSC).

  • Validation: Verify the inward airflow monitor reads within the safe operational zone (typically >100 fpm) before opening the chemical receptacle.

Step 2: Anti-Static Weighing Mechanics

  • Don all required PPE. Ground yourself using an anti-static wrist strap if working in a low-humidity environment.

  • Use a grounded, stainless-steel spatula rather than a plastic one.

  • Causality: Hydrochloride salts frequently hold static charges. Plastic spatulas repel the charged powder, causing sudden aerosolization and loss of mass accuracy.

Step 3: Transfer and Reconstitution

  • Transfer the weighed powder into a volumetric flask using a wide-neck glass funnel.

  • Slowly add the chosen solvent (e.g., LC-MS grade methanol or water) by letting it run down the interior glass wall of the flask.

  • Causality: Washing the solvent down the sides captures any adhered micro-particles, ensuring 100% quantitative transfer and suppressing dust generation.

  • Validation: Sonicate for 60 seconds. Visually inspect against a dark background to ensure complete dissolution (no suspended particulates).

HandlingWorkflow Start 1. Risk Assessment & Fume Hood Prep PPE 2. Don PPE (Nitrile, Goggles, N95) Start->PPE Weigh 3. Anti-Static Weighing (Minimize Aerosols) PPE->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet-Wipe Protocol (No Dry Sweeping) Spill->Clean Yes Store 4. Seal & Store (Cool, Dry, Dark) Spill->Store No Dispose 5. EPA/Local Pharma Disposal Clean->Dispose Store->Dispose Waste

Step-by-step operational workflow and spill logic for handling ritalinic acid.

Spill Response & Waste Disposal Plan

In the event of a powder spill outside of the primary containment zone, execute the following immediate response plan:

  • Containment: Evacuate uninvolved personnel from the immediate vicinity to prevent tracking the powder throughout the facility[5].

  • Collection (The Wet-Wipe Method): Never dry sweep the powder. Dry sweeping generates a high-concentration aerosol cloud. Instead, gently mist a disposable laboratory wipe with water or 70% ethanol, and meticulously wipe the spill inward from the edges to the center. Alternatively, use a specialized HEPA-filtered vacuum.

  • Decontamination: Wash the affected surface with plenty of soap and water to hydrolyze and remove any microscopic residue[5].

  • Disposal: Place all contaminated wipes, gloves, and empty receptacles into a sealed, clearly labeled biohazard or pharmaceutical waste container. Entrust disposal to a licensed waste management company in strict accordance with local and national environmental regulations.

Sources

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